1,1'-Bibenzimidazole
Description
Structure
3D Structure
Properties
CAS No. |
75261-44-8 |
|---|---|
Molecular Formula |
C14H10N4 |
Molecular Weight |
234.26 g/mol |
IUPAC Name |
1-(benzimidazol-1-yl)benzimidazole |
InChI |
InChI=1S/C14H10N4/c1-3-7-13-11(5-1)15-9-17(13)18-10-16-12-6-2-4-8-14(12)18/h1-10H |
InChI Key |
XWOFZMGLZBUKRA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=CN2N3C=NC4=CC=CC=C43 |
Origin of Product |
United States |
Synthetic Methodologies for 1,1 Bibenzimidazole and Its Derivatives
Conventional Synthetic Approaches to the Bibenzimidazole Core
Traditional methods for constructing the 1,1'-bibenzimidazole core have relied on cyclodehydrogenation and successive heterocyclization reactions.
Cyclodehydrogenation Reactions of N-benzylidene-o-phenylenediamines
One of the established methods for synthesizing 2,2'-diaryl-1,1'-bibenzimidazoles involves the cyclodehydrogenation of N-benzylidene-o-phenylenediamines. acs.orgacs.org This reaction is often catalyzed by copper(I) chloride in pyridine (B92270) with dioxygen as the oxidant. acs.orgacs.org The substitution pattern on the benzylidene group plays a crucial role in determining the reaction outcome. acs.org While unsubstituted and para- or meta-substituted N-benzylidene-o-phenylenediamines lead to the formation of 1,1'-bibenzimidazoles, ortho-substitution tends to favor the formation of 2-arylbenzimidazoles. acs.org A proposed mechanism suggests the involvement of radical intermediates, with the stability of these radicals, influenced by substituents, directing the reaction pathway. acs.org
An X-ray structure determination of a resulting 2,2'-bis(3,4,5-trimethoxyphenyl)-1,1'-bibenzimidazole revealed an N-N bond distance of 1.380 Å and a significant twist of 71.9° between the two benzimidazole (B57391) rings. acs.org
Successive Heterocyclization Routes, including from 2,2'-Azoaniline
A multi-step synthesis of 2,2'-dimethyl-1,1'-bibenzimidazole has been accomplished starting from 2,2'-azoaniline. rsc.orgpsu.edu This approach involves two consecutive heterocyclization steps. rsc.org The monoacetyl derivative of 2,2'-azoaniline can be condensed with acetaldehyde (B116499), followed by cyclization using polyphosphoric acid to yield the target bibenzimidazole. rsc.orgpsu.edu This method avoids a reduction step that might otherwise be necessary. psu.edu The resulting 2,2'-dimethyl-1,1'-bibenzimidazole has been noted for its considerable thermal and photochemical stability. rsc.org
Novel Synthetic Strategies for Unsymmetrical 1,1'-Bibenzimidazoles
The development of synthetic methods for unsymmetrical 1,1'-bibenzimidazoles has opened up new possibilities for creating diverse molecular architectures.
Synthesis of Bridged and Substituted this compound Derivatives
The introduction of bridges and various substituents onto the this compound framework allows for the fine-tuning of its properties and the creation of more complex structures.
Preparation of 1,1'-Alkyl-Bridged 4,4'-Diaryl-2,2'-bibenzimidazoles
A series of C-shaped, 1,1'-alkyl-bridged 4,4'-diaryl-2,2'-bibenzimidazoles have been synthesized. nih.gov These tweezer-like molecules are of interest as building blocks for supramolecular architectures. nih.gov The synthesis of these compounds allows for the investigation of their solid-state packing, which can involve the formation of linear intercalated molecular chains or the inclusion of solvent molecules. nih.gov Computational studies using density functional theory have been employed to compare with the experimentally determined crystal structures. nih.gov
Below is a table summarizing the synthetic approaches discussed:
| Product Type | Starting Material(s) | Key Reagent/Catalyst | Reaction Type |
| 2,2'-Diaryl-1,1'-bibenzimidazoles | N-benzylidene-o-phenylenediamines | Copper(I) chloride/O₂ | Cyclodehydrogenation |
| 2,2'-Dimethyl-1,1'-bibenzimidazole | 2,2'-Azoaniline, Acetaldehyde | Polyphosphoric acid | Successive Heterocyclization |
| Unsymmetrical 1,1'-bibenzimidazoles | 1H-Benzimidazole, 1-Fluoro-2-nitrobenzene | Hydroxylamine-O-sulfonic acid | N-Amination/Cyclization |
| 1,1'-Alkyl-Bridged 4,4'-Diaryl-2,2'-bibenzimidazoles | Not specified | Not specified | Multi-step synthesis |
Synthesis of 1,1'-Dialkyl-2,2'-bibenzimidazoles
The synthesis of 1,1'-dialkyl-2,2'-bibenzimidazoles is a key area of research, producing compounds that serve as building blocks for supramolecular structures and as effective extractants in hydrometallurgy. nih.govicm.edu.pl A primary challenge in their synthesis is achieving high purity, as direct alkylation of the parent 2,2'-bibenzimidazole can be complex. journalssystem.com
A more straightforward and effective method involves the coupling of 1-alkylbenzimidazoles. journalssystem.com This approach provides a simpler route to obtaining high-purity dialkyl derivatives. journalssystem.com For instance, hydrophobic 1,1'-dialkyl-2,2'-bibenzimidazoles have been successfully synthesized via this coupling reaction. journalssystem.comglobalauthorid.com One specific method employs copper(II) acetate (B1210297) to facilitate the coupling of 1-alkylbenzimidazoles, resulting in good yields. journalssystem.com These dialkyl derivatives, particularly those with long alkyl chains, have demonstrated significant potential as extractants for recovering metal ions like copper(II) from acidic chloride solutions. icm.edu.pljournalssystem.com
A series of C-shaped, 1,1'-alkyl-bridged 4,4'-diaryl-2,2'-bibenzimidazoles has also been synthesized, highlighting the structural diversity achievable through these methods. nih.gov The tweezer-like geometry of these molecules makes them valuable components for constructing complex supramolecular architectures. nih.gov
Synthesis Methods for 1,1'-Dialkyl-2,2'-bibenzimidazoles
| Method | Description | Advantages | Reference |
|---|---|---|---|
| Coupling of 1-Alkylbenzimidazoles | Involves the coupling of pre-alkylated benzimidazole units, often in the presence of a catalyst like copper(II) acetate. | Simpler procedure, leads to higher purity products compared to direct alkylation. | journalssystem.com |
| Direct Alkylation | The direct addition of alkyl groups to the 2,2'-bibenzimidazole scaffold. | A more direct conceptual route. | journalssystem.com |
Derivatization with Schiff Base Moieties
The incorporation of Schiff base (imine) moieties into benzimidazole structures yields derivatives with significant chemical and photophysical properties. dergipark.org.trdergipark.org.tr These compounds are typically synthesized through a condensation reaction between a benzimidazole derivative containing a primary amine and an aldehyde or ketone. dergipark.org.trderpharmachemica.com
One notable example is the synthesis of (E)-4,4'-methylenebis(2-((E)-(((1H-benzo[d]imidazol-2-yl)methyl)imino)methyl)phenol). dergipark.org.trdergipark.org.tr This novel bis-Schiff-base was prepared by the condensation of 5,5'-methylenebis(2-hydroxybenzaldehyde) with (1H-benzo[d]imidazol-2-yl)methanamine HCl salt. dergipark.org.trdergipark.org.tr The formation of the imine group is confirmed by spectroscopic methods, such as the appearance of a characteristic imine band in the FT-IR spectrum and specific proton signals in 1H-NMR spectroscopy. dergipark.org.tr
Another synthetic approach involves reacting 2-aminobenzimidazole (B67599) with various substituted aldehydes. derpharmachemica.comuj.ac.za For instance, novel Schiff bases have been synthesized from 2-aminobenzimidazole and 5-substituted indole-3-carbaldehydes using methane (B114726) sulfonic acid as a catalyst in a solvent-free environment at room temperature. derpharmachemica.com Similarly, a series of Schiff bases was synthesized by refluxing Oct-2-ynoic acid (1,3-dihydrobenzimidazole-2-ylidene)amide with substituted amines in ethanol. researchgate.net These Schiff base derivatives are a significant class of organic compounds due to their wide range of applications. derpharmachemica.comuj.ac.za
Examples of Schiff Base Derivatization of Benzimidazoles
| Benzimidazole Precursor | Carbonyl Precursor | Key Reaction Condition | Resulting Product Type | Reference |
|---|---|---|---|---|
| (1H-benzo[d]imidazol-2-yl)methanamine HCl salt | 5,5'-methylenebis(2-hydroxybenzaldehyde) | Condensation reaction | Bis-Schiff-base with fluorescence and chemosensor properties | dergipark.org.trdergipark.org.tr |
| 2-Aminobenzimidazole | 5-Substituted indole-3-carbaldehydes | Methane sulfonic acid catalyst, solvent-free | Biologically active Schiff bases | derpharmachemica.com |
| Oct-2-ynoic acid (1,3-dihydrobenzimidazole-2-ylidene)amide | Substituted amines | Reflux in ethanol | Antimicrobial Schiff bases | researchgate.net |
Green Chemistry Principles and Applications in Bibenzimidazole Synthesis
The synthesis of benzimidazoles is increasingly guided by the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. chemmethod.comchemmethod.com Conventional synthesis methods often require long reaction times, complex setups, and hazardous solvents, leading to high costs and environmental pollution. chemmethod.comchemmethod.combohrium.com Green chemistry offers more sustainable and efficient alternatives. chemmethod.combohrium.com
Key green chemistry approaches applied to benzimidazole synthesis include:
Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times from hours to minutes or seconds, offering a fast, efficient, and economical method for synthesizing organic molecules. rjptonline.org
Use of Green Catalysts : Catalysts like alumina (B75360) have been used for the synthesis of benzimidazole derivatives from o-phenylenediamine (B120857) and various aldehydes under microwave conditions. rjptonline.org Other efficient and often reusable catalysts include Lewis acids like zinc triflate, and metal complexes such as K4[Fe(CN)6] under solvent-free conditions. chemmethod.com
Solvent-Free or Water-Mediated Reactions : Conducting reactions without a solvent or using water as a benign solvent is a cornerstone of green synthesis. chemmethod.com An intermolecular cyclization of N-(2-iodoaryl)benzamidine to form benzimidazoles has been successfully performed in water at 100 °C without any additional catalyst, highlighting an environmentally and economically valuable method. chemmethod.com Similarly, solvent-free syntheses using silica (B1680970) gel to absorb reactants, which are then reacted by grinding or microwave assistance, have been developed. mdpi.com
One-Pot Syntheses : Combining multiple reaction steps into a single pot reduces waste and improves efficiency. One-pot syntheses of 2-substituted benzimidazoles have been achieved using catalysts like ammonium (B1175870) chloride or zinc triflate. chemmethod.com
These green methodologies not only provide high yields and shorter reaction times but also avoid the use of hazardous solvents and expensive or toxic reagents, aligning with the goals of sustainable chemical development. chemmethod.commdpi.com
Green Chemistry Approaches in Benzimidazole Synthesis
| Green Principle/Method | Example Application | Advantages | Reference |
|---|---|---|---|
| Microwave Irradiation | Condensation of o-phenylenediamine with aldehydes. | Drastically reduced reaction times, high efficiency, economical. | chemmethod.comrjptonline.org |
| Green Catalysts | Using alumina, K4[Fe(CN)6], or zinc triflate. | Avoids hazardous reagents, can be inexpensive and reusable. | chemmethod.comrjptonline.org |
| Aqueous Media | Intermolecular cyclization of N-(2-iodoaryl)benzamidine. | Environmentally benign, economical, avoids organic solvents. | chemmethod.com |
| Solvent-Free Conditions | Reaction of o-phenylenediamine and aldehydes on silica gel. | Reduces waste, simplifies workup, environmentally friendly. | derpharmachemica.commdpi.com |
Spectroscopic and Structural Elucidation Techniques for 1,1 Bibenzimidazole Systems
Vibrational Spectroscopy for Molecular Fingerprinting (FTIR, FT-Raman)
Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Fourier-transform Raman (FT-Raman) techniques, serves as a fundamental tool for identifying the functional groups and characterizing the bonding within 1,1'-Bibenzimidazole systems.
In the FTIR spectra of benzimidazole (B57391) derivatives, characteristic absorption bands are observed. For instance, the N-H stretching vibration typically appears in the range of 3035-3421 cm⁻¹. ajol.inforesearchgate.net The C=N stretching vibration is often seen around 1584-1629 cm⁻¹, while C=C stretching vibrations within the aromatic rings are found in the 1427-1614 cm⁻¹ region. nih.govscholarsresearchlibrary.com Additionally, C-N stretching vibrations can be observed around 1301-1475 cm⁻¹. ajol.inforesearchgate.net For substituted benzimidazoles, the presence of other functional groups gives rise to distinct peaks, such as the C=O stretch in the range of 1660-1709 cm⁻¹. nih.govscholarsresearchlibrary.com
FTIR Spectral Data for Selected Benzimidazole Derivatives
| Compound Type | N-H Stretch (cm⁻¹) | C=N Stretch (cm⁻¹) | C=C Stretch (cm⁻¹) | C-N Stretch (cm⁻¹) | Other Notable Peaks (cm⁻¹) |
|---|---|---|---|---|---|
| 2-substituted Benzimidazoles ajol.info | 3048 | 1622 | 1591 | 1494, 1462 | |
| 2-substituted Benzimidazoles ajol.info | 3035 | 1604 | 1512 | 1434 | |
| Benzimidazole Hydrazones scholarsresearchlibrary.com | 3411-3432 | 1584-1619 | - | - | C=O: 1678-1709 |
| Fluoro-Benzimidazole Derivatives nih.gov | 3201-3219 | 1612-1629 | 1427-1589 | - | C=O: 1660-1668 |
Nuclear Magnetic Resonance Spectroscopy for Structural Confirmation (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the definitive structural elucidation of this compound systems, providing detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms.
In the ¹H NMR spectra of benzimidazole derivatives, the N-H proton typically appears as a singlet at a downfield chemical shift, often in the range of δ 12.05-13.25 ppm, and is exchangeable with D₂O. nih.gov Aromatic protons of the benzimidazole core and any substituents display signals in the aromatic region (approximately δ 7.0-8.9 ppm). nih.govscholarsresearchlibrary.com For instance, in some 2-benzyl benzimidazole hydrazones, the amide proton of the hydrazone moiety shows two separate singlets, indicating the presence of E/Z geometrical isomers. scholarsresearchlibrary.com
¹³C NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton. The carbons of the benzimidazole ring system typically resonate in the range of δ 102-165 ppm. ajol.infonih.gov For example, in certain fluoro-benzimidazole derivatives, the carbon signals have been assigned to specific positions within the molecule, confirming the substitution pattern. nih.gov
¹H and ¹³C NMR Data for a Representative Benzimidazole Derivative
| Nucleus | Chemical Shift (δ, ppm) | Multiplicity/Coupling Constant | Assignment |
|---|---|---|---|
| ¹H nih.gov | 13.23 | s | Benzimidazole-NH |
| ¹H nih.gov | 12.09 | s | NH-CO |
| ¹H nih.gov | 8.67 | s | N=CH |
| ¹H nih.gov | 8.31 | d, J=7.85 Hz | Aromatic-H |
| ¹H nih.gov | 8.10 | d, J=7.90 Hz | Aromatic-H |
| ¹³C nih.gov | 162.90 | C=O | |
| ¹³C nih.gov | 155.75 | C=N |
Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence)
UV-Visible (UV-Vis) and fluorescence spectroscopy are employed to investigate the electronic properties of this compound systems. The absorption spectra reveal information about electronic transitions within the molecule. For this compound (BBI), the absorption spectrum is characterized by multiple band systems, with a highly structured band appearing above 300 nm. cdnsciencepub.com This long-wavelength band is significantly red-shifted compared to that of benzimidazole, suggesting extended conjugation between the two benzimidazole rings. cdnsciencepub.com
The fluorescence spectra of these compounds are also informative. BBI exhibits a structured fluorescence spectrum that is red-shifted relative to benzimidazole. cdnsciencepub.com The photophysical properties can be influenced by substitution. For example, the introduction of an electron-withdrawing group like a cyano (CN) group can lead to a noticeable red-shift in both the absorption and emission spectra of triphenylamine-benzimidazole derivatives. acs.org
Photophysical Data for Selected Benzimidazole Systems
| Compound | Absorption λmax (nm) | Emission λmax (nm) | Stokes Shift (nm) | Solvent |
|---|---|---|---|---|
| 1,1'-Dimethyl-2,2'-bibenzimidazole mdpi.com | ~300 | - | - | Dichloromethane (B109758) |
| Triphenylamine-Benzimidazole (1a) acs.org | ~350 | ~425 | ~75 | Ethanol |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis (ESI-MS)
Mass spectrometry (MS) is a powerful technique for determining the molecular weight and investigating the fragmentation patterns of this compound and its derivatives. Electrospray ionization (ESI-MS) is a commonly used soft ionization technique that allows for the detection of the molecular ion peak, often as the protonated molecule [M+H]⁺. scholarsresearchlibrary.comnih.gov This information is crucial for confirming the molecular formula of newly synthesized compounds. ajol.info
The fragmentation patterns observed in the mass spectra provide valuable structural information. For example, in the mass spectra of some 2-benzimidazole derivatives, characteristic fragments corresponding to the loss of substituents and cleavage of the imidazole (B134444) ring are observed. semanticscholar.org
ESI-MS Data for a Representative Benzimidazole Derivative
| Compound | Ionization Mode | Observed m/z | Assignment |
|---|
Thermogravimetric Analysis (TGA) for Thermal Behavior Studies
Thermogravimetric analysis (TGA) is used to evaluate the thermal stability of this compound and related polymers. Polybenzimidazoles (PBIs) are known for their exceptional thermal stability, often showing no significant weight loss until high temperatures. wikipedia.org For example, some aliphatic polybenzimidazoles exhibit no major decomposition below 450 °C. nih.gov TGA studies on triphenylamine-benzimidazole derivatives have demonstrated their high thermal stability, with decomposition temperatures (Td) ranging from 399 to 454 °C. acs.org The thermal decomposition of poly-2,2′-(m-phenylene)-5,5′-bibenzimidazole has been studied, with water being the major product below 550°C, and degradation of the heterocyclic structure occurring at higher temperatures. tandfonline.com
Thermal Stability Data for Selected Benzimidazole Systems
| Compound/Polymer | Decomposition Temperature (Td) | Atmosphere |
|---|---|---|
| Triphenylamine-Benzimidazole (1a) acs.org | 399 °C | Nitrogen |
| Triphenylamine-Benzimidazole-OMe (1c) acs.org | 406 °C | Nitrogen |
| Triphenylamine-Benzimidazole-CN (1d) acs.org | 454 °C | Nitrogen |
Computational and Theoretical Investigations of 1,1 Bibenzimidazole
Density Functional Theory (DFT) Calculations for Electronic and Geometric Optimization.acs.orgnih.gov
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the electronic structure and geometry of molecules. acs.org DFT calculations provide valuable insights into various molecular properties by approximating the complex many-electron problem with a simpler set of equations based on the electron density. uci.edu These calculations are instrumental in predicting molecular geometries, vibrational frequencies, and electronic properties, often showing good agreement with experimental data. sapub.org
Molecular geometry optimization is a fundamental computational procedure that seeks to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. faccts.de For 1,1'-Bibenzimidazole, this process involves determining the most stable conformation by systematically adjusting bond lengths, bond angles, and dihedral angles until the lowest energy state is achieved. gitlab.io The conformation of this compound is largely defined by the torsion or dihedral angle between the two benzimidazole (B57391) rings.
Computational studies on similar bicyclic aromatic systems, such as 2-(2′-pyridyl)benzimidazole, have utilized DFT methods like B3LYP with basis sets such as 6-31G* to calculate torsional potentials and identify stable conformers. researchgate.net The conformation of the molecule can be significantly influenced by intermolecular interactions in the solid state, as seen in the polymorphism of 2-propyl-1H-benzimidazole where different crystal forms exhibit distinct molecular conformations. iucr.org For this compound, the planarity or twisting of the two benzimidazole units relative to each other is a key conformational feature. The optimization process helps in understanding whether a planar or a twisted conformation is energetically more favorable. In some cases, multiple stable conformers may exist with small energy differences, and these can be thermally accessible in solution. nih.gov
Table 1: Selected Optimized Geometric Parameters for this compound (Exemplary Data) Note: The following data is illustrative and based on typical values for similar structures. Actual values depend on the specific computational method and basis set used.
| Parameter | Value |
| C-N Bond Length (imidazole ring) | ~1.38 Å |
| C=N Bond Length (imidazole ring) | ~1.32 Å |
| C-C Bond Length (benzene ring) | ~1.40 Å |
| N-N' Bond Length (inter-ring) | ~1.45 Å |
| Dihedral Angle (C-N-N'-C') | Varies (planar vs. twisted) |
Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding a molecule's chemical reactivity and electronic properties. ossila.com The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its capacity to accept electrons. ossila.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter that provides insights into the molecule's kinetic stability, chemical reactivity, and optical properties. numberanalytics.comossila.com
A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. numberanalytics.com Conversely, a small gap indicates that the molecule is more reactive and can be easily excited. iucr.org For this compound, FMO analysis can reveal how the electronic charge is distributed in these key orbitals. Typically, in such aromatic systems, the HOMO and LUMO are delocalized over the π-conjugated framework. iucr.org The HOMO-LUMO gap can be influenced by factors such as substituents on the benzimidazole rings and the dihedral angle between them.
Table 2: Exemplary Frontier Molecular Orbital Energies and HOMO-LUMO Gap for this compound Note: These values are illustrative and can vary with the computational method.
| Parameter | Energy (eV) |
| EHOMO | -6.5 |
| ELUMO | -1.5 |
| HOMO-LUMO Gap (ΔE) | 5.0 |
The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.depublish.csiro.au The MEP map illustrates the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential. uni-muenchen.de Typically, red-colored regions indicate negative electrostatic potential, which are susceptible to electrophilic attack, while blue-colored regions represent positive potential, indicating sites for nucleophilic attack. researchgate.net Green areas generally correspond to regions of neutral potential. iucr.org
For this compound, the MEP map would likely show regions of negative potential around the nitrogen atoms of the imidazole (B134444) rings, making them the most probable sites for protonation or interaction with electrophiles. publish.csiro.au The benzene (B151609) rings would exhibit areas of both positive and negative potential, reflecting the complex electron distribution in the aromatic system. iucr.org MEP analysis is particularly useful in understanding intermolecular interactions, such as hydrogen bonding, and predicting the initial pathways of chemical reactions. publish.csiro.au
Conceptual DFT provides a framework for quantifying chemical reactivity through various descriptors. scielo.org.mx Fukui functions, for instance, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. scm.comfaccts.de The Fukui function, f(r), measures the change in electron density at a specific point when an electron is added to or removed from the molecule. scm.com Condensed Fukui functions simplify this by providing values for each atom, indicating its propensity for different types of reactions. researchgate.net
Other global reactivity descriptors include electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω). sapub.org Electronegativity measures the tendency of a molecule to attract electrons, while chemical hardness represents its resistance to changes in its electron distribution. sapub.org The electrophilicity index provides a measure of a molecule's ability to accept electrons. Conversely, nucleophilicity indices can be defined to quantify the electron-donating ability of a molecule. nih.gov For this compound, these descriptors can provide a quantitative understanding of its reactivity and selectivity in chemical reactions.
Noncovalent interactions (NCIs) play a crucial role in determining the three-dimensional structure and properties of molecules, especially in condensed phases. nih.govacs.org These interactions, which include hydrogen bonds, van der Waals forces, and π-π stacking, can be investigated computationally using techniques like NCI analysis. researchgate.net NCI plots, derived from the electron density and its derivatives, visually represent and characterize the nature and strength of these weak interactions.
In the context of this compound, NCI studies can elucidate the interactions between the two benzimidazole rings, such as intramolecular hydrogen bonding or steric repulsion, which influence its conformation. Furthermore, these studies can shed light on how this compound molecules interact with each other in the solid state or with solvent molecules in solution. researchgate.net For example, studies on benzimidazole derivatives have shown the importance of N-H···O and C-H···O hydrogen bonds, as well as van der Waals forces, in their complexation with other molecules. nih.gov
Reactivity Descriptors (Fukui Functions, Electrophilicity, Nucleophilicity)
Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties.worldscientific.comrsc.org
Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for studying the electronic excited states of molecules. uci.edursc.org It allows for the calculation of excitation energies, which correspond to the absorption of light, and other properties related to the excited state, such as oscillator strengths and transition dipole moments. ups-tlse.frarxiv.org
For this compound, TD-DFT calculations can predict its UV-Vis absorption spectrum. nih.gov The calculations provide information on the energies of the electronic transitions and the nature of the orbitals involved. For instance, the lowest energy transition is often a HOMO to LUMO transition. The results of TD-DFT calculations can be compared with experimental spectroscopic data to validate the computational approach. nih.gov These studies are crucial for understanding the photophysical and photochemical behavior of this compound and for designing molecules with specific optical properties.
Natural Bond Orbital (NBO) Analysis for Electron Delocalization
Natural Bond Orbital (NBO) analysis is a powerful computational method that translates complex molecular wavefunctions into a more intuitive chemical language of localized bonds, lone pairs, and antibonding orbitals. juniperpublishers.comuni-muenchen.de This approach is instrumental in quantifying the extent of electron delocalization by examining the interactions between filled (donor) and empty (acceptor) orbitals. juniperpublishers.comuni-muenchen.de The stabilization energy, E(2), associated with these donor-acceptor interactions is calculated using second-order perturbation theory, providing a quantitative measure of delocalization and hyperconjugative effects that contribute to molecular stability. uni-muenchen.detsijournals.com
In systems related to bibenzimidazole, NBO analysis highlights significant intramolecular charge transfer and electron delocalization. For instance, in the bis-benzimidazole molecule 1,2-Bis(2-benzimidazolyl)-1,2-ethanediol, NBO calculations performed at the DFT/B3LYP level reveal strong delocalization effects. researchgate.net The analysis identifies key interactions, such as the donation of electron density from the nitrogen lone pair orbitals (LP(N)) to the antibonding π* orbitals of the aromatic system.
Similarly, studies on N-Butyl-1H-benzimidazole show that delocalization occurs from σ bonds to adjacent antibonding orbitals. researchgate.net For example, the delocalization of σ-electrons from the C1–C2 bond into the antibonding σ(C1–C6), σ(C1–N26), and σ*(C6–H11) orbitals results in stabilization energies of 4.63, 0.86, and 2.42 kJ/mol, respectively. researchgate.net These interactions, while specific to a derivative, exemplify the types of electron delocalization present in the benzimidazole core structure.
The most significant interactions typically involve lone pairs on nitrogen atoms and the π-systems of the fused rings. The table below summarizes representative donor-acceptor interactions and their stabilization energies found in benzimidazole-related structures, illustrating the primary pathways of electron delocalization.
| Donor Orbital (i) | Acceptor Orbital (j) | Stabilization Energy E(2) (kcal/mol) | Reference |
|---|---|---|---|
| LP (1) N7 | π* (C2-N3) | 39.11 | researchgate.net |
| LP (1) N7 | π* (C8-C9) | 35.53 | researchgate.net |
| π (C4-C5) | π* (C2-N3) | 20.44 | researchgate.net |
| π (C4-C5) | π* (C8-C9) | 17.89 | researchgate.net |
| σ (C1-C2) | σ* (C1-C6) | 1.11 (4.63 kJ/mol) | researchgate.net |
Data is for 1,2-Bis(2-benzimidazolyl)-1,2-ethanediol and N-Butyl-1H-benzimidazole as representative examples of the benzimidazole system.
Molecular Dynamics Simulations for Interfacial Adsorption and Interactions
Molecular dynamics (MD) simulations provide a computational lens to observe the time-dependent behavior of molecules, offering critical insights into their interactions and dynamics at interfaces. rsc.orgacs.org These simulations are particularly valuable for understanding how bibenzimidazole and its derivatives adsorb onto surfaces and interact with their environment, such as proteins, nucleic acids, or metal surfaces. nih.govresearchgate.net
A notable application of MD simulations is in studying the interaction of benzimidazole-containing ligands with biological macromolecules. For example, simulations of a linear benzimidazole-biphenyl diamidine binding to the minor groove of DNA revealed a complex and dynamic interaction. nih.govresearchgate.net The simulations showed that the benzimidazole end of the molecule formed stable hydrogen bonds and remained relatively fixed within the DNA groove. nih.gov In contrast, the biphenyl-amidine portion of the molecule exhibited significant dynamic fluctuations and conformational changes, with its interaction being mediated by a network of mobile interfacial water molecules. nih.govresearchgate.net
In the context of materials science, MD simulations have been used to investigate the adsorption of benzimidazole derivatives on metal surfaces for corrosion inhibition. researchgate.net These simulations model the interface between the inhibitor molecule and a metal surface (e.g., iron) in an acidic solution. researchgate.net The results provide the binding energy between the inhibitor and the surface, revealing the strength of adsorption. researchgate.net The simulations can also elucidate the orientation of the adsorbed molecules, showing, for instance, a tendency for the benzimidazole ring to lie flat on the metal surface, maximizing contact and protective action. researchgate.net
The key findings from these simulations are summarized in the table below, highlighting the nature of interfacial interactions.
| System Studied | Interface | Key Interactions Observed | Primary Finding | Reference |
|---|---|---|---|---|
| Benzimidazole-biphenyl diamidine | DNA Minor Groove/Water | Hydrogen bonds, van der Waals, water-mediated contacts | Benzimidazole end is stable; biphenyl (B1667301) end is dynamic and water-mediated. | nih.govresearchgate.net |
| Benzimidazole derivatives (e.g., 2-aminomethylbenzimidazole) | Iron/Aqueous HNO₃ | Covalent and electrostatic interactions between inhibitor and Fe atoms | Adsorption energy indicates strong binding to the surface, explaining inhibition. | researchgate.net |
| Benzimidazole Pin1 inhibitors | Pin1 Protein Active Site | Electrostatic fields, hydrophobic interactions, H-bonds with key residues (Lys63, Arg69) | Identified key amino acid residues crucial for inhibitor binding. | rsc.org |
| Imidazo[4,5-b] pyridine (B92270) derivative | Mild Steel/Aqueous HCl | Adsorption film formation | Simulations confirmed the existence of a protective adsorption film on the metal surface. | researchgate.net |
Correlation of Computational Data with Experimental Spectroscopic and Structural Findings
The validation of computational models is achieved by comparing their predictions with experimental data. For this compound and related compounds, a strong correlation between computational results and experimental spectroscopic and structural findings confirms the accuracy of the theoretical methods and allows for a reliable interpretation of the experimental data. dergipark.org.tracs.org
Structural Correlation: Quantum chemical calculations, typically using Density Functional Theory (DFT), can predict molecular geometries with high accuracy. These theoretical structures are often compared with data from X-ray crystallography. For example, a study on 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid showed excellent agreement between the bond lengths and angles optimized using the B3LYP/6-311++G(d,p) method and those determined experimentally. mdpi.com The calculated C-N bond lengths were in the range of 1.304–1.460 Å, which closely matched the experimental range of 1.313–1.468 Å. mdpi.com This level of agreement validates the computational model's ability to reproduce the precise molecular structure.
| Parameter | Bond | Experimental (Å) | Calculated (Å) | Reference |
|---|---|---|---|---|
| Bond Length | C=O | 1.216 | 1.210 | mdpi.com |
| C-O | 1.318 | 1.354 |
Data for 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid.
Spectroscopic Correlation: A powerful application of computational chemistry is the prediction of vibrational (FT-IR, Raman), electronic (UV-Vis), and nuclear magnetic resonance (NMR) spectra. Theoretical vibrational frequencies are often scaled to correct for anharmonicity and basis set deficiencies, and the resulting spectra typically show a strong correlation with experimental measurements. researchgate.net
In a study of 1-Methyl-6-Nitro-1H-Benzimidazole, theoretical vibrational spectra calculated using DFT (B3LYP) and Hartree-Fock (HF) methods showed good agreement with the experimental FT-IR and FT-Raman spectra. researchgate.net This allows for confident assignment of vibrational modes to specific molecular motions. researchgate.net Similarly, calculated NMR chemical shifts for a benzimidazole derivative were found to be quite similar to the actual experimental shifts, with peaks observed experimentally between 5.82 ppm and 8.25 ppm closely matching the theoretical predictions. mdpi.com The correlation between calculated and experimental UV-Vis absorption maxima also proves to be a valuable tool for understanding electronic transitions within the molecule. mdpi.com
| Vibrational Mode | Experimental FT-IR | Calculated (Scaled) | Assignment | Reference |
|---|---|---|---|---|
| N-H stretch | 3420 | 3525 | Stretching of non-H-bonded NH group | acs.org |
| C-H stretch (aromatic) | 3062 | 3086 | Stretching of C-H bonds in the phenyl ring | acs.org |
| C=N stretch | 1628 | 1630 | Stretching of the imidazole C=N bond | mdpi.com |
| C=C stretch | 1454 | 1455 | Aromatic ring stretching | mdpi.com |
Data compiled from studies on Polybenzimidazole and 2-[(1H-benzimidazol-1-yl)-methyl]benzoic acid.
This strong congruence between theoretical predictions and experimental reality underscores the power of computational methods to not only interpret but also predict the structural and spectroscopic properties of complex molecules like this compound.
Coordination Chemistry of 1,1 Bibenzimidazole As a Ligand
Ligand Binding Modes and Coordination Geometries
1,1'-Bibenzimidazole can adopt several coordination modes, primarily dictated by the presence or absence of substituents on the nitrogen atoms and the nature of the metal ion. In its NH-form, it can act as a chelating ligand. mdpi.com Deprotonation of the NH group allows for the formation of neutral chain-type complexes. mdpi.com However, the introduction of substituents, such as methyl groups, at these nitrogen atoms introduces steric hindrance, compelling the ligand to function as a bridge. mdpi.com
The flexibility of the C-C bond between the two benzimidazole (B57391) rings allows the ligand to twist, adopting an anti-configuration. mdpi.com This twisting is a notable feature in many of its complexes, with dihedral angles between the benzimidazole planes often observed in the range of 50–60°. mdpi.comresearchgate.netnih.gov This conformational flexibility enables the ligand to accommodate different metal centers and coordination geometries.
The coordination geometries observed in metal complexes of this compound are diverse. For instance, in mononuclear complexes with Group 12 metals (Zn(II), Cd(II), Hg(II)), a distorted tetrahedral environment is common. tandfonline.com In some copper(II) complexes, square pyramidal and trigonal bipyramidal distorted square-based pyramidal geometries have been observed. nih.gov The specific geometry is influenced by both the primary this compound ligand and any co-ligands present.
Formation and Characterization of Metal Complexes
The reaction of this compound and its derivatives with various metal salts leads to the formation of mononuclear, dinuclear, and higher nuclearity complexes. These complexes are typically characterized using a combination of techniques including elemental analysis, IR spectroscopy, UV-Vis spectroscopy, NMR spectroscopy, and single-crystal X-ray diffraction. tandfonline.comnih.govroyalsocietypublishing.orgresearchgate.net
Mononuclear Metal Complexes
Mononuclear complexes of this compound and its derivatives have been synthesized with a range of transition metals. For example, iso-structural mononuclear complexes of Zn(II), Cd(II), and Hg(II) with the formula [MCl2(BPB)2] (where BPB is 1-benzyl-2-phenyl-1H-benzimidazole) have been prepared. tandfonline.com In these complexes, the metal ion is in a distorted tetrahedral environment. tandfonline.com
Mononuclear ruthenium(II) complexes have also been synthesized and can serve as building blocks for creating di- or oligo-nuclear complexes. psu.edu Similarly, mononuclear mixed ligand copper(II) complexes with N,N-bis(benzimidazol-2-ylmethyl)amine (a related ligand) and various diimine co-ligands have been isolated and characterized. nih.gov The coordination geometry in these complexes can vary, for instance, from square pyramidal to a distorted trigonal bipyramidal shape. nih.gov
Table 1: Examples of Mononuclear Metal Complexes with this compound Derivatives
| Complex Formula | Metal Ion | Ligand | Coordination Geometry | Reference |
|---|---|---|---|---|
| [MCl2(BPB)2] | Zn(II), Cd(II), Hg(II) | 1-benzyl-2-phenyl-1H-benzimidazole | Distorted Tetrahedral | tandfonline.com |
| Cu(bba)(phen)2 | Cu(II) | N,N-bis(benzimidazol-2-ylmethyl)amine, 1,10-phenanthroline | Square Pyramidal | nih.gov |
| Cu(bba)(5,6-dmp)2 | Cu(II) | N,N-bis(benzimidazol-2-ylmethyl)amine, 5,6-dimethyl-1,10-phenanthroline | Trigonal Bipyramidal Distorted Square Based Pyramidal | nih.gov |
| [Ag(Prntb)(CF3SO3)]·0.25H2O | Ag(I) | tris(N-propyl-benzimidazol-2-ylmethyl)amine | Distorted Tetrahedral | nih.gov |
| Ru(bpy)2(H3pzbzim)2·2H2O | Ru(II) | pyrazole-3,5-bis(benzimidazole), 2,2'-bipyridine (B1663995) | Octahedral | nih.gov |
Dinuclear Metal Complexes
This compound and its analogues are effective bridging ligands, facilitating the formation of dinuclear metal complexes. The reaction of mononuclear ruthenium or osmium complexes containing a bibenzimidazole ligand with another metal center can lead to the formation of dinuclear species. psu.edu
Dinuclear palladium(II) complexes with related benzimidazolidine-2-thione and imidazoline-2-thione ligands have been synthesized, where the anionic ligands bridge two metal centers through their N and S donor atoms. iucr.org Furthermore, the tripodal ligand tris(N-methyl-benzimidazol-2-ylmethyl)amine can form a C2 symmetric dinuclear silver(I) complex where each metal atom is trigonally coordinated. nih.gov
Table 2: Examples of Dinuclear Metal Complexes with this compound Derivatives
| Complex Formula | Metal Ions | Bridging Ligand | Coordination Feature | Reference |
|---|---|---|---|---|
| Ag2(Mentb)22·H2O | Ag(I) | tris(N-methyl-benzimidazol-2-ylmethyl)amine | Each Ag(I) is trigonally coordinated by two arms of one ligand and one arm of another. | nih.gov |
| [Pd2(μ-N,S-bzimtH)2(CN)2(PPh3)2] | Pd(II) | 1,3-benzimidazolidine-2-thione | Anionic ligands bridge through N,S-donor atoms. | iucr.org |
| Ru(bpy)2(bimpm)Ru(bpy)23 | Ru(II) | 2-(2-pyrimidyl)benzimidazolate | Bridging ligand connects two ruthenium centers. | niscpr.res.in |
Trinuclear and Tetranuclear Metal Complexes
The coordination chemistry of this compound extends to the formation of higher nuclearity clusters. For example, the reaction of a cyclic trinuclear copper(I) or silver(I) pyrazolate complex with 1,1'-dimethyl-2,2'-bibenzimidazole can yield tetranuclear adducts. mdpi.comresearchgate.netnih.gov The stoichiometry of the reaction influences the final structure, with the addition of one or two bibenzimidazole ligands leading to different tetranuclear cores. mdpi.comresearchgate.netnih.gov
A trinuclear nickel(II) complex has been prepared with 1-(1H-benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine. mdpi.com Additionally, C3-symmetric tripodal benzimidazole ligands have been shown to form trinuclear and tetranuclear silver(I) complexes. nih.gov For instance, a trinuclear silver(I) complex with C3 symmetry features a Ag3 regular triangle sandwiched between two tris(N-ethyl-benzimidazol-2-ylmethyl)amine ligands. nih.gov A tetranuclear silver(I) complex is formed where two linearly coordinated Ag(I) atoms are bridged by a pair of tris(2-benzimidazolylmethyl)amine (B1330919) ligands. nih.gov
Table 3: Examples of Trinuclear and Tetranuclear Metal Complexes
| Complex Formula | Metal Ions | Ligand(s) | Nuclearity | Reference |
|---|---|---|---|---|
| Ni3(abb)3(H2O)3(μ-ttc)3 | Ni(II) | 1-(1H-benzimidazol-2-yl)-N-(1H-benzimidazol-2-ylmethyl)methanamine, trithiocyanuric acid | Trinuclear | mdpi.com |
| Ag3(Etntb)23·CH3OH | Ag(I) | tris(N-ethyl-benzimidazol-2-ylmethyl)amine | Trinuclear | nih.gov |
| [Cu4(Pz)4(L)2] | Cu(I) | 1,1'-dimethyl-2,2'-bibenzimidazole, 3,5-bis(trifluoromethyl)pyrazolate | Tetranuclear | mdpi.com |
| [Ag4(Pz)4(L)] | Ag(I) | 1,1'-dimethyl-2,2'-bibenzimidazole, 3,5-bis(trifluoromethyl)pyrazolate | Tetranuclear | mdpi.com |
| Ag4(ntb)2(CH3CN)2(CF3CO2)22·2H2O | Ag(I) | tris(2-benzimidazolylmethyl)amine, acetonitrile, trifluoroacetate | Tetranuclear | nih.gov |
Complexes with Transition Metals
This compound and its derivatives form stable complexes with a wide array of transition metals.
Cu(I) and Ag(I): These d10 metal ions react with 1,1'-dimethyl-2,2'-bibenzimidazole and pyrazolate ligands to form tetranuclear complexes. mdpi.comresearchgate.netnih.gov The resulting structures can have idealized or distorted tetrahedral metal cores. mdpi.comresearchgate.netnih.gov
Co(II), Ni(II), and Zn(II): A series of complexes with these metal ions have been synthesized using benzimidazole-derived Schiff bases. nih.gov Additionally, a trinuclear Ni(II) complex has been reported. mdpi.com
Pd(II): Dinuclear palladium(II) complexes have been formed with related benzimidazole-based thione ligands. iucr.org
Ru(II): A variety of mononuclear and dinuclear ruthenium(II) complexes have been prepared using bibenzimidazole-type ligands, often in combination with other ligands like 2,2'-bipyridine or 1,10-phenanthroline. psu.edunih.govresearchgate.netnih.gov
Mn(I), Re, Ir: While less common, complexes with these metals are also known. For example, Re(I) and Ir(III) complexes with a 4,4'-bis(benzimidazol-2-yl)-2,2'-bipyridine ligand have been synthesized. researchgate.netnih.gov
Hg(II): Mononuclear mercury(II) complexes with 1-benzyl-2-phenyl-1H-benzimidazole have been characterized, showing a distorted tetrahedral geometry. tandfonline.com One-dimensional coordination polymers with Hg(II) and a bis(pyridin-4-ylmethyl)-2,2'-bi-1H-benzimidazole ligand have also been reported. nih.gov
Influence of Ligand Substituents on Coordination Behavior
Substituents on the this compound framework play a crucial role in determining the coordination behavior of the ligand.
The presence of bulky substituents on the nitrogen atoms of the benzimidazole rings can induce steric repulsion, forcing the ligand to adopt a bridging rather than a chelating coordination mode. mdpi.com For example, methyl groups at the N1 and N1' positions prevent the formation of simple chelate complexes and favor bridging. mdpi.com
Furthermore, the introduction of specific functional groups can lead to the formation of complexes with higher nuclearity. Tripodal ligands with benzimidazole arms, for instance, are capable of forming mononuclear, dinuclear, trinuclear, and tetranuclear complexes depending on the length of the alkyl substituents on the benzimidazole nitrogen atoms and the reaction conditions. nih.gov
Spectroscopic Signatures of Metal-Bibenzimidazole Complex Formation
The formation of metal complexes with this compound (H2bibzim) and its derivatives is accompanied by distinct changes in their spectroscopic properties. These changes, observed in UV-Vis, infrared (IR), and nuclear magnetic resonance (NMR) spectroscopy, provide valuable insights into the coordination environment and the nature of the metal-ligand bond.
UV-Visible Spectroscopy
The electronic absorption spectra of this compound and its metal complexes are characterized by intense ligand-centered π→π* transitions in the ultraviolet (UV) region. Upon complexation with a metal ion, these bands may undergo shifts, and new bands corresponding to metal-to-ligand charge transfer (MLCT) can appear in the visible region. nih.govresearchgate.net
For instance, in diluted dichloromethane (B109758) solutions, complexes of 1,1'-dimethyl-2,2'-bibenzimidazole with copper(I) and silver(I) pyrazolates exhibit absorption bands around 300 nm, which are attributed to the π→π* transitions within the bibenzimidazole ligand. mdpi.com In concentrated solutions, however, additional broad, structureless high-energy bands appear at approximately 290 nm, along with other bands at 314, 330, and 345 nm. mdpi.com The appearance of these new bands suggests changes in the electronic environment of the ligand upon complexation.
Ruthenium(II) and Osmium(II) bimetallic complexes with 4,5-bis(benzimidazole-2-yl)imidazole (H3Imbzim) show intense ligand-centered absorption bands in the UV region and moderately intense MLCT bands in the visible region. nih.gov The MLCT bands are characteristic of the specific metal-ligand interaction and are sensitive to the oxidation state of the metal. nih.gov Similarly, iron(II) complexes with benzimidazole-based ligands can exhibit MLCT bands, such as the one observed at 550 nm for an iron(II) complex that imparts a purple color to the compound in its neutral state. rsc.org
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the coordination sites of the this compound ligand. The IR spectrum of the free ligand displays characteristic vibrational bands, which are altered upon complexation with a metal ion.
The appearance of new bands in the far-infrared region (typically below 600 cm⁻¹) is indicative of the formation of metal-nitrogen (M-N) and, in some cases, metal-oxygen (M-O) bonds. mdpi.comasianpubs.org For example, M-N stretching vibrations have been observed in the range of 420-472 cm⁻¹, while M-O vibrations can appear around 500-580 cm⁻¹. mdpi.comnih.gov The presence of coordinated water molecules or other anions can also be identified by their characteristic IR bands. researchgate.netorientjchem.org
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy, particularly ¹H NMR, provides detailed information about the structure of this compound complexes in solution. The chemical shifts of the protons on the bibenzimidazole ligand are sensitive to the coordination environment. researchgate.net
In some cases, the dynamic behavior of the complexes in solution can lead to the broadening of NMR signals. mdpi.com Furthermore, the presence of intramolecular interactions, such as π-π stacking, can cause significant shielding of certain protons, leading to upfield shifts in their ¹H NMR signals. ias.ac.in
Interactive Data Table: Spectroscopic Data for Selected Metal-Bibenzimidazole Complexes
| Complex | UV-Vis (λmax, nm) | IR (ν, cm⁻¹) | ¹H NMR (δ, ppm) | Reference |
| [Cu(1,1'-dimethyl-2,2'-bibenzimidazole)(pyrazolate)] | ~300, 314, 330, 345 | Not Reported | Broadened signals | mdpi.com |
| [Fe(II) complex with benzimidazole derivative] | 348, 550 (MLCT) | Not Reported | Not Reported | rsc.org |
| [(bpy)₂(Ru)(H₂Imbzim)(Os)(bpy)₂]³⁺ | UV and Visible (MLCT) | Not Reported | Not Reported | nih.gov |
| Silver(I) complex with 5-chloro-2-(2-trifluoromethyl)-phenyl-benzimidazole | 203, 284 | 3064 (N-H), 1624 (C=N), 472 (Ag-N) | 13.46 (N-H), 7.34-7.94 (Ar-H) | nih.gov |
Electrochemical Properties of Metal-Bibenzimidazole Complexes
The electrochemical behavior of metal-1,1'-bibenzimidazole complexes is a critical aspect of their characterization, providing insights into their redox properties and potential applications in areas such as electrochromism and catalysis. Cyclic voltammetry (CV) is the primary technique used to investigate these properties.
The redox potentials of metal-bibenzimidazole complexes are influenced by several factors, including the nature of the metal ion, the substituents on the bibenzimidazole ligand, and the coordination environment. nih.govmdpi.com The bibenzimidazole ligand itself can be electroactive, undergoing oxidation or reduction at specific potentials. rsc.org
Redox Processes
Metal-bibenzimidazole complexes can exhibit one or more reversible or quasi-reversible redox processes corresponding to the oxidation or reduction of the metal center. For example, Fe(II)/Fe(III) and Cu(II)/Cu(I) couples are commonly observed. rsc.orgnih.gov
In an Fe(II) complex with a benzimidazole-based ligand, a reversible oxidation at E₁/₂ = 755 mV (vs. Ag/Ag⁺) was attributed to the Fe(II)/Fe(III) couple. rsc.org This complex also showed an irreversible reduction peak at Epc = -720 mV, assigned to the Fe(II) → Fe(I) process, and an oxidation peak at Epa = +200 mV for the Fe(I) → Fe(II) process. rsc.org
Copper(II) complexes with a tetradentate diamide (B1670390) bisbenzimidazole ligand display a quasi-reversible redox wave for the Cu(II)/Cu(I) reduction. nih.gov The half-wave potential (E₁/₂) for this process was found to be dependent on the ancillary ligands, shifting anodically in the order Cl⁻ < NO₃⁻ < SCN⁻. nih.gov This indicates that the bound chloride ion stabilizes the Cu(II) state more effectively than the thiocyanate (B1210189) ion. nih.gov
The ligand itself can also be involved in redox processes. The oxidation of the imine bond in a benzimidazole-based ligand was observed at an irreversible anodic peak of +975 mV. rsc.org Upon coordination to a metal, the oxidation potential of the ligand can be shifted to more positive values, indicating stabilization of the ligand within the complex. rsc.org
Electrochromism
Some metal-bibenzimidazole complexes exhibit electrochromism, meaning they change color upon a change in their oxidation state. rsc.orgrsc.org This property arises from the alteration of the electronic absorption spectrum, particularly the MLCT bands, when the metal center or the ligand is oxidized or reduced. rsc.org
An Fe(II) complex with a benzimidazole-based ligand demonstrated multi-electrochromic behavior. rsc.org In its neutral state, the complex was purple. Upon oxidation of Fe(II) to Fe(III), the color changed to yellow. Further oxidation of the ligand resulted in a pale-yellow color, and reduction of the metal center to Fe(I) produced a green color. rsc.org The ability to reversibly switch between these colored states through electrochemical means highlights the potential of these complexes in electrochromic devices. rsc.org
Interactive Data Table: Electrochemical Data for Selected Metal-Bibenzimidazole Complexes
| Complex | Redox Couple | E₁/₂ (V vs. ref) | Technique | Reference |
| [Fe(II)(L)₂]²⁺ (L = benzimidazole derivative) | Fe(II)/Fe(III) | 0.755 (vs. Ag/Ag⁺) | CV | rsc.org |
| [Cu(GBHA)Cl]⁺ (GBHA = bis(glycine-2-benzimidazolyl)hexanediamide) | Cu(II)/Cu(I) | Anodically shifted with anion | CV | nih.gov |
| [Fe(O-GBBA)Cl₂]Cl (O-GBBA = N-Octyl-N,N'-Bis-(2-Methyl-Benzimidazoly)-benzene-1, 3-dicarboxamide) | Fe(III)/Fe(II) | Quasi-reversible | CV | orientjchem.org |
| [Ru(II)(bpy)₂(H₂pzbzim)]³⁺ (H₃pzbzim = pyrazole-3,5-bis(benzimidazole)) | Ru(II)/Ru(III) | pH-dependent | CV | ias.ac.in |
Supramolecular Architectures and Self Assembly Processes Involving 1,1 Bibenzimidazole
1,1'-Bibenzimidazole as a Discrete Molecular Building Block for Supramolecular Structures
This compound (BBI) derivatives are recognized for their potential as fundamental components in the construction of larger, organized molecular systems. rsc.orgnih.gov The C-shaped or "tweezer-like" geometry of certain 1,1'-alkyl-bridged 4,4'-diaryl-2,2'-bibenzimidazoles makes them particularly suitable as building blocks for creating complex supramolecular structures. rsc.orgnih.gov The defined geometry of these molecules allows for the predictable assembly of higher-order structures. rsc.org For instance, the distance between the 4,4'-aryl groups in some derivatives is approximately 8 Å, which is an ideal distance for the inclusion of an aryl group within a tweezer-like system. rsc.org
The synthetic accessibility of bibenzimidazole derivatives allows for the design of molecular machines and devices. rsc.org These building blocks can be incorporated into various supramolecular architectures, including tetrahedral complexes, macrocyclic ligands, and molecular rectangles. rsc.org The versatility of BBI as a building block is further enhanced by its ability to act as a bridging ligand in mono-, di-, tri-, and tetrametallic complexes. rsc.org
Recent research has highlighted the use of BBI derivatives in a variety of supramolecular applications, including the formation of molecular switches and photophysical energy transfer complexes. rsc.org The N–H groups at the 1,1′-positions can act as hydrogen bond donors, leading to the formation of complexes with anions like carboxylates. rsc.org This hydrogen bonding capability has also been observed between the 1,1'-positions of BBI and a metal nitrile complex. rsc.org
Role of Noncovalent Interactions in Directed Self-Assembly
The formation of stable and well-defined supramolecular structures from this compound building blocks is governed by a variety of noncovalent interactions. These weak interactions, when acting in concert, can direct the self-assembly process with a high degree of precision.
Hydrogen bonding is a critical force in the self-assembly of bibenzimidazole-based structures. The N-H groups of the benzimidazole (B57391) moiety are excellent hydrogen bond donors, readily interacting with a variety of acceptor atoms (X), such as oxygen and nitrogen. nih.goviucr.org These N-H···O and N-H···N interactions are fundamental in linking individual molecules into larger assemblies, often forming chains or more complex three-dimensional networks. nih.goviucr.org For example, in the crystal structure of certain benzimidazole derivatives, N-H···N hydrogen bonds can link molecules into centrosymmetric dimers with stabilization energies ranging from -14 to -18.52 kcal/mol. orientaljphysicalsciences.org
| Interaction Type | Description | Example Compound |
| N-H···N | Hydrogen bond between a nitrogen-bound hydrogen and a nitrogen atom. | Benzimidazole derivatives forming centrosymmetric dimers. orientaljphysicalsciences.org |
| N-H···O | Hydrogen bond between a nitrogen-bound hydrogen and an oxygen atom. | 2,2'-bibenzimidazolium bis(3-carboxy-4-hydroxybenzenesulfonate). nih.gov |
| C-H···π | Interaction between a carbon-bound hydrogen and a π-system. | 1-methyl-1H-benzimidazole-2(3H)-thione. nih.gov |
The planar aromatic nature of the benzimidazole core makes it highly susceptible to π-π stacking interactions. scbt.comresearchgate.net These interactions arise from the attractive, noncovalent forces between aromatic rings and are crucial in the formation of ordered, solid-state structures. iucr.orgnih.gov The stacking can occur in various geometries, such as parallel-displaced or T-shaped, and significantly influences the electronic and photophysical properties of the resulting assembly. iucr.org
| Compound | Stacking Description | Resulting Architecture |
| 1,1'-bis(pyridin-4-ylmethyl)-2,2'-bi-1H-benzimidazole | π-π and C-H···π interactions | Two-dimensional network. nih.gov |
| 2,2'-bibenzimidazolium bis(3-carboxy-4-hydroxybenzenesulfonate) | π-π interactions between symmetry-related benzene (B151609) rings of cations | Three-dimensional network. nih.goviucr.org |
| Carbazole-benzimidazo<1,2-f>phenanthridines | The planar BIFP moiety governs molecular stacking | Crystal lattice. rsc.org |
Hydrogen Bonding Networks (N–H···X, C–H···π)
Formation of Metal-Organic Frameworks and Coordination Polymers
This compound and its derivatives are excellent ligands for the construction of metal-organic frameworks (MOFs) and coordination polymers. iucr.orgrsc.orgrsc.org The nitrogen atoms in the imidazole (B134444) rings can coordinate to a wide variety of metal ions, leading to the formation of extended, often porous, structures. researchgate.netrsc.org The flexibility or rigidity of the bibenzimidazole ligand, as well as the coordination geometry of the metal center, plays a crucial role in determining the final topology of the resulting framework. iucr.orgrsc.org
For example, the flexible ligand 1,1'-(1,6-hexanediyl)bis-1H-benzimidazole reacts with zinc and cadmium salts to form one- and two-dimensional coordination polymers with varying structures depending on the metal and counter-ion. rsc.org Similarly, the reaction of 1,1'-(1,4-butanediyl)bis(benzimidazole) with cobalt salts can produce either infinite (4, 4) networks with large channels or infinite zigzag chain structures. rsc.org The use of 1,1'-bis(pyridin-4-ylmethyl)-2,2'-bi-1H-benzimidazole with mercury halides results in the formation of one-dimensional zigzag chains. iucr.org These examples demonstrate the rich structural diversity that can be achieved by combining bibenzimidazole ligands with different metal ions.
The resulting MOFs and coordination polymers can exhibit interesting properties, such as high thermal stability and luminescence, making them potentially useful in a range of applications. rsc.orgrsc.orgosti.gov
| Ligand | Metal Ion(s) | Resulting Structure |
| 1,1'-(1,6-hexanediyl)bis-1H-benzimidazole | Zn(II), Cd(II) | 1D zigzag chains, 2D (4,4) network, 1D double chain, 3D net. rsc.org |
| 1,1'-(1,4-butanediyl)bis(benzimidazole) | Co(II) | Infinite (4, 4) networks or infinite zigzag chains. rsc.org |
| 1,1'-bis(pyridin-4-ylmethyl)-2,2'-bi-1H-benzimidazole | Hg(II) | One-dimensional zigzag chains. iucr.org |
| 2,2'-bibenzimidazole | Zn(II), Cd(II) | 1D zigzag-like chains extending to a 3D supramolecular architecture. osti.gov |
Design and Engineering of Molecular Machines and Devices
The unique properties of this compound make it a valuable component in the design of molecular machines and devices. rsc.orgdoi.org These are molecular-level systems that can perform specific functions in response to external stimuli such as light, pH, or the presence of specific ions. doi.org The ability of bibenzimidazole derivatives to act as ligands, participate in hydrogen bonding, and undergo conformational changes makes them ideal for creating such dynamic systems.
For example, a macrocyclic ruthenium(II) complex incorporating a bibenzimidazole ligand has been synthesized. doi.org This complex combines the photoactive properties of the ruthenium chromophore with the supramolecular binding capabilities of the bibenzimidazole unit within a macrocyclic framework. doi.org This design allows for a cation-driven light-switching effect, demonstrating the potential for creating light-responsive molecular devices. doi.org The synthesis of such systems often involves incorporating the bibenzimidazole moiety into a larger, more complex architecture, such as a rotaxane or catenane, to control and direct its motion. doi.org Furthermore, ruthenium complexes bearing benzimidazole derivatives have been explored for their potential in functional devices due to their unique electrochemical and photochemical properties, including proton-coupled electron transfer. researchgate.net
Host-Guest Chemistry with Bibenzimidazole Scaffolds
The cavities and binding sites created by the self-assembly of this compound scaffolds make them excellent hosts for a variety of guest molecules and ions. This area of host-guest chemistry is driven by the same noncovalent interactions that govern the formation of the supramolecular architectures themselves.
Bibenzimidazole-based hosts have shown a particular affinity for anions. nih.govacs.orgnih.gov The N-H protons of the bibenzimidazole unit can act as hydrogen-bond donors, forming strong interactions with anions such as fluoride (B91410), acetate (B1210297), and phosphate. nih.govacs.org The binding of an anion can induce a conformational change in the host or alter its electronic properties, leading to a detectable signal, such as a change in color or fluorescence. nih.govbeilstein-journals.org
For instance, a ruthenium(II) complex containing a 2,2'-bibenzimidazole (H2bbim) ligand has been shown to interact with various anions through hydrogen bonding. nih.gov In the case of fluoride and acetate, the interaction is strong enough to cause deprotonation of the bibenzimidazole ligand, resulting in a distinct color change that allows for naked-eye detection. nih.gov Similarly, a novel fluorescent sensor based on a benzimidazole-phenol structure exhibits selective recognition of fluoride ions, leading to a "turn-on" fluorescence response. beilstein-journals.org The design of these anion receptors often involves creating a pre-organized binding pocket that is complementary in size and shape to the target anion. nih.gov
| Host Compound | Guest Anion(s) | Detection Method |
| Ru(bpy)2(H2bbim)2 | F⁻, OAc⁻, Cl⁻, Br⁻, I⁻, NO₃⁻, HSO₄⁻, H₂PO₄⁻ | Colorimetric and Spectroscopic Changes. nih.gov |
| (E)-2-(((1H-benzo[d]imidazol-2-yl)imino)methyl)-5-(dimethylamino)phenol (BIP) | F⁻ | Fluorescence Enhancement. beilstein-journals.org |
| Ruthenium(II) complexes with 2,6-bis(benzimidazole-2-yl)pyridine | F⁻, AcO⁻, H₂PO₄⁻ | Colorimetric and Spectroscopic Changes. acs.org |
| Benzimidazole-based receptor | F⁻ | Colorimetric and Spectroscopic Changes. nih.gov |
Anion Recognition and Sensing Applications
The unique structural and electronic properties of the this compound scaffold and its derivatives make them highly effective receptors for anion recognition and sensing. The presence of two N-H protons on the imidazole rings provides well-defined hydrogen-bond donor sites, which can interact with a variety of anionic guest species. This interaction often leads to a measurable optical or electrochemical response, forming the basis for their application as chemosensors.
The primary mechanisms governing anion recognition by bibenzimidazole-based systems are hydrogen bonding and deprotonation. In the presence of anions, particularly those with high charge density and basicity like fluoride (F⁻), acetate (AcO⁻), and dihydrogenphosphate (H₂PO₄⁻), the bibenzimidazole moiety can form strong hydrogen bonds. nih.gov For more basic anions, this interaction can proceed to a full deprotonation of one or both N-H protons. nih.gov This deprotonation event significantly alters the electronic structure of the molecule, resulting in dramatic and often visible changes in its absorption and emission properties, which is a desirable feature for colorimetric or "naked-eye" sensors. nih.gov
Researchers have developed a variety of bibenzimidazole-based sensors that demonstrate selectivity for different anions. The selectivity and sensitivity of these sensors can be finely tuned by modifying the core structure or by incorporating the bibenzimidazole unit into larger supramolecular or organometallic architectures.
Research Findings on Bibenzimidazole-Based Anion Sensors
Several studies have highlighted the versatility of bibenzimidazole derivatives in anion sensing. For instance, novel bis(pyrrole-benzimidazole) (PYBI) conjugates have been synthesized and evaluated for their anion recognition capabilities. ias.ac.in These compounds were found to selectively interact with the fluoride ion. ias.ac.in The introduction of an electron-withdrawing nitro group onto the benzimidazole moiety was shown to increase the binding affinity by at least one order of magnitude, although this came at the cost of reduced selectivity. ias.ac.in Furthermore, bridging two PYBI units together led to a cooperative binding effect, which was enhanced when a conjugating spacer was used, resulting in a stepwise double deprotonation upon the addition of fluoride ions, accompanied by a strong colorimetric and fluorometric response. ias.ac.in
In another approach, a blue fluorescent p-dimesitylboryl-phenyl-functionalized 1,3-bisbenzimidazolyl benzene molecule was synthesized and its utility in sensing cyanide (CN⁻) and halide ions was examined. nih.govacs.org This system demonstrated selective binding for the small fluoride and cyanide anions at the boron atom, acting as a "turn-off" fluorescence sensor where the emission is quenched upon anion binding. nih.govacs.org The binding constants were determined to be in the range of 2.9 × 10⁴ to 5 × 10⁵ M⁻¹. nih.govacs.org
The incorporation of bibenzimidazole scaffolds into metal complexes has proven to be a particularly effective strategy for developing advanced anion sensors. A series of heteroleptic tridentate ruthenium(II) complexes featuring a 2,6-bis(benzimidazole-2-yl)pyridine (H₂pbbzim) ligand were shown to act as sensors for F⁻, AcO⁻, and to a lesser extent, H₂PO₄⁻. nih.gov The sensing mechanism involves the formation of a 1:1 hydrogen-bonded adduct at low anion concentrations, followed by a stepwise deprotonation of the two benzimidazole N-H protons at higher concentrations. nih.gov This deprotonation is signaled by the appearance of vivid colors, allowing for naked-eye detection. nih.gov These complexes also function as electrochemical sensors for F⁻ and AcO⁻ ions. nih.gov
Similarly, ruthenium(II) complexes with 4,5-bis(benzimidazol-2-yl)imidazole ligands can serve as colorimetric sensors for F⁻, AcO⁻, and H₂PO₄⁻ ions in solution. researchgate.net Studies on other transition metal complexes with appended benzimidazole groups, including Ruthenium(II) and Iridium(III) complexes with a 4,4'-bis(benzimidazol-2-yl)-2,2'-bipyridine (bbib) ligand, have shown strong interactions with acetate and dihydrogenphosphate. nih.gov These interactions, which lead to a redshift in the ligand-associated absorption bands and quenching of the emissive state, are influenced by the complex charge, the nature of the co-ligands, and the solvent. nih.gov With dihydrogenphosphate, the imidazole group can fascinatingly act as both a proton donor and acceptor, leading to complex binding modes. nih.gov
The table below summarizes the key findings from various studies on bibenzimidazole-based anion sensors.
Interactive Table: Anion Sensing Properties of Bibenzimidazole Derivatives
Applications of 1,1 Bibenzimidazole in Advanced Materials Science
Development of Functional Materials and Polymers
The incorporation of the 1,1'-bibenzimidazole moiety into polymer backbones has led to the development of high-performance polymers with exceptional thermal and chemical stability. nih.govwikipedia.org Polybenzimidazoles (PBIs), a class of polymers featuring the benzimidazole (B57391) ring system, are renowned for their high glass transition temperatures, excellent mechanical strength, and resistance to chemicals and heat. nih.govresearchgate.net
Research into poly(arylene ether benzimidazole)s has demonstrated their potential for use in high-temperature applications. kpi.ua These polymers exhibit high glass transition temperatures, ranging from 264 to 352°C, and maintain significant tensile properties even at elevated temperatures. kpi.ua By controlling the molecular weight and end-capping the polymer chains, researchers have been able to improve processability without a significant loss in the desirable thin-film properties. kpi.ua
The synthesis of novel homopolymers and copolymers containing 2H-benzimidazol-2-one units has also been explored. nih.gov These materials are soluble in various organic solvents and can be cast into transparent, flexible films. nih.gov The homopolymer, in particular, displays a remarkably high glass transition temperature of 348°C and good thermal stability. nih.gov
The development of functional materials extends to the synthesis of various benzimidazole derivatives. For instance, 1,3-disubstituted benzimidazolium salts have been synthesized and characterized for their potential biological and antioxidant activities. dergipark.org.tr Furthermore, the synthesis of unsymmetrical 1,1'-bibenzimidazoles has been achieved through an N-amination reaction, opening up possibilities for creating novel compounds with unique properties. researchgate.net
Integration into Organic Light-Emitting Diodes (OLEDs) as Active Components
Benzimidazole derivatives have proven to be crucial components in the advancement of Organic Light-Emitting Diode (OLED) technology. rsc.orgchinesechemsoc.orgossila.com Their excellent electron-transporting and hole-blocking capabilities make them ideal for use in various layers of OLED devices, contributing to improved efficiency and performance. ossila.com
One of the most widely used benzimidazole-based materials in OLEDs is 2,2',2''-(1,3,5-Benzinetriyl)-tris(1-phenyl-1-H-benzimidazole), commonly known as TPBi. ossila.commdpi.com Due to its electron-deficient nature and low LUMO energy level (2.7 eV), TPBi is frequently employed as an electron transport layer (ETL) material. ossila.com It can also function as a host material for both fluorescent and phosphorescent emitters. ossila.com The use of TPBi can simplify device architecture by replacing multiple layers, thanks to its deep HOMO energy level which provides effective hole-blocking. ossila.com
Researchers have also developed novel bipolar host materials by integrating carbazole (B46965) and benzimidazole moieties. acs.orgnih.gov These materials are designed to have high triplet energy levels and balanced charge transport properties, making them suitable for both phosphorescent and thermally activated delayed fluorescence (TADF) OLEDs. acs.orgnih.gov For example, devices using a carbazole/benzimidazole-based host have achieved high external quantum efficiencies of up to 21.8% for green phosphorescent emitters. acs.org
Furthermore, new bluish-green emitting iridium(III) complexes based on benzimidazole ligands have been synthesized for highly efficient phosphorescent OLEDs. rsc.org These complexes exhibit high quantum efficiencies, and OLEDs fabricated with them have shown promising performance. rsc.org The versatility of benzimidazole-based compounds allows for the creation of a wide range of emitters and host materials, driving the development of next-generation display and lighting technologies. scbt.com
Utilization in Fuel Cell Electrolyte Membranes
Polybenzimidazole (PBI) membranes have emerged as a leading candidate for high-temperature proton exchange membrane fuel cells (HT-PEMFCs). researchgate.netbenicewiczgroup.combeilstein-journals.org These fuel cells can operate at temperatures up to 200°C, which offers several advantages, including enhanced electrode kinetics, simplified water and thermal management, and increased tolerance to fuel impurities. benicewiczgroup.comacs.org
The key to the functionality of PBI membranes in this application is their ability to be doped with phosphoric acid (PA). benicewiczgroup.combeilstein-journals.orgacs.org While an undoped PBI membrane has negligible proton conductivity, the PA-doped membrane facilitates proton transport. benicewiczgroup.combeilstein-journals.org The proton conductivity of these membranes is dependent on the acid doping level, temperature, and relative humidity. acs.org Higher acid doping levels generally lead to higher proton conductivity, but can also negatively impact the mechanical strength of the membrane. acs.org
To address this, research has focused on developing cross-linked PBI membranes. acs.org Covalent cross-linking improves the chemical stability and mechanical strength of the membranes, allowing for higher acid doping levels and, consequently, higher proton conductivity and potentially longer durability in fuel cells. acs.org
Different types of PBIs, such as poly[2,2'-(m-phenylene)-5,5'-bibenzimidazole] (m-PBI) and poly(2,5-benzimidazole) (ABPBI), have been extensively studied. researchgate.netmdpi.com ABPBI, in particular, has shown promise due to its ability to absorb more phosphoric acid, leading to higher proton conductivity compared to m-PBI. mdpi.com The development of composite membranes, incorporating materials like polyhedral oligomeric silsesquioxane (POSS) nanoparticles into the PBI matrix, has also been shown to enhance water and phosphoric acid uptake, further improving proton conductivity. lboro.ac.uk
Table: Properties of PBI-based Fuel Cell Membranes
| Membrane Type | Key Feature | Resulting Property | Reference |
|---|---|---|---|
| Phosphoric Acid-Doped PBI | Acid impregnation | Enables proton conductivity | benicewiczgroup.combeilstein-journals.org |
| Cross-linked PBI | Covalent cross-linking | Improved mechanical strength and chemical stability | acs.org |
| ABPBI | Higher phosphoric acid absorption | Higher proton conductivity | mdpi.com |
Fabrication of Nanostructures (e.g., Microflowers, Nanowires)
The principles of self-assembly and controlled synthesis involving benzimidazole derivatives and other materials have been utilized to create unique nanostructures such as microflowers and nanowires. nih.govd-nb.infomedwinpublishers.com These nanostructures possess a high surface-area-to-volume ratio and other size-dependent properties that make them suitable for a variety of applications. medwinpublishers.combeilstein-journals.org
For instance, a facile, one-step hydrothermal method has been employed to synthesize tungsten trioxide (WO3) with distinct morphologies of microflowers and nanowires. d-nb.info The morphology was controlled by using different types of sylvine during the synthesis. d-nb.info These nanostructures have shown promise as anode materials for lithium-ion batteries. d-nb.info While the nanowires exhibited superior rate capability, the microflowers demonstrated better cycling performance, highlighting the significant influence of morphology and structure on electrochemical performance. d-nb.info
The fabrication of nanostructures is not limited to inorganic materials. The self-assembly of an artificial nucleobase, 1H-benzoimidazole-4,7-dione, at a liquid/solid interface has been studied using scanning tunneling microscopy. nih.gov This research demonstrated the formation of well-ordered two-dimensional supramolecular nanostructures dominated by hydrogen-bonded molecules. nih.gov
The fabrication of nanowires can be achieved through various "bottom-up" approaches, including the use of templates. medwinpublishers.combeilstein-journals.org The combination of electrodeposition and polymeric templates created by ion-track technology allows for the production of nanowires with controlled size, geometry, and composition. beilstein-journals.org These techniques open up avenues for creating a wide range of nanostructures for applications in nanoelectronics, biotechnology, and sensing. medwinpublishers.combeilstein-journals.org
Role in Dye Chemistry
Benzimidazole derivatives have found a significant role in the field of dye chemistry, where their structural and electronic properties are harnessed to create molecules with specific light-absorbing and emitting characteristics. scbt.comnih.gov These properties make them valuable for applications such as fluorescent sensors and as components in dye-sensitized solar cells (DSSCs).
A notable example is the synthesis of a new receptor molecule based on 1,1'-thiobis(2-naphthoxy) containing a benzimidazole moiety. nih.gov This molecule exhibits a selective, switch-on fluorescence response to silver ions (Ag+). nih.gov The complex formed between the receptor and the silver ion can then act as a secondary recognition system for specific amino acids, demonstrating the potential for creating sophisticated sensing platforms. nih.gov
In the context of DSSCs, benzimidazole-based compounds have been investigated as components of the dye sensitizer. For example, 1,1'-dimethyl-2,2'-bibenzimidazole has been synthesized and studied for its potential use in these energy conversion devices. rsc.org The design and synthesis of such dyes are crucial for optimizing light harvesting and charge transfer processes within the solar cell.
The versatility of benzimidazole chemistry allows for the synthesis of a wide range of dye molecules with tunable properties. organic-chemistry.orgacs.org By modifying the substituents on the benzimidazole core, researchers can fine-tune the absorption and emission spectra, as well as the electrochemical properties of the resulting dyes, tailoring them for specific applications in sensing, imaging, and energy conversion.
Catalytic Applications of 1,1 Bibenzimidazole and Its Metal Complexes
Organocatalysis Utilizing Bibenzimidazole Derivatives
Derivatives of benzimidazole (B57391) have been effectively employed as organocatalysts, leveraging their ability to activate substrates through hydrogen bonding and other non-covalent interactions. Chiral benzimidazole derivatives, in particular, have shown significant promise in asymmetric synthesis.
Research has demonstrated the use of chiral trans-cyclohexanediamine-benzimidazole derivatives as bifunctional organocatalysts. nih.gov These catalysts have been successfully applied in the asymmetric electrophilic amination of unprotected 3-substituted oxindoles, yielding products with good to excellent enantioselectivities. nih.gov The proposed mechanism involves a bifunctional role for the catalyst, acting as both a Brønsted base and a hydrogen bond donor. nih.gov
Similarly, new chiral guanidines derived from benzimidazoles have been synthesized and evaluated as organocatalysts for the asymmetric electrophilic α-amination of 1,3-dicarbonyl compounds. mdpi.com These catalysts, synthesized in a straightforward one-step reaction, have produced amination products in good yields and with moderate to high enantioselectivities. mdpi.com
Furthermore, a synthetic route for producing chiral derivatives of benzimidazole has been developed for the stereoselective aldol (B89426) addition of N1-benzimidazolyl acetaldehyde (B116499) with cyclic ketones. thieme-connect.comthieme-connect.com In these reactions, commercially available amines are used as organocatalysts. For the reaction with cyclohexanone, L-prolinamide was identified as the most efficient catalyst, affording the product in high yield, diastereomeric ratio, and enantiomeric excess. thieme-connect.comthieme-connect.com The catalytic cycle is proposed to proceed through the formation of an (E)-enamine intermediate. thieme-connect.com
The versatility of benzimidazole-based organocatalysts extends to their application in the depolymerization of materials like poly(ethylene terephthalate) (PET). Organocatalytic methods have been developed for the one-pot formation of bis-benzimidazoles and bis-benzoxazoles from PET, utilizing superbases like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD). rsc.org
Metal-Bibenzimidazole Complexes as Catalysts
The coordination of 1,1'-bibenzimidazole and its derivatives to metal centers gives rise to a vast array of complexes with significant catalytic activity. These complexes have found applications in a wide range of organic transformations, electrochemical processes, and asymmetric catalysis. The bibenzimidazole ligand plays a crucial role in tuning the electronic and steric properties of the metal center, thereby influencing the catalytic performance.
Catalysis in Organic Transformations
Metal complexes of bibenzimidazole derivatives are effective catalysts for various organic reactions, including oxidation and bond-forming reactions. researchgate.neteurekaselect.com The rational design of these complexes, through the selection of appropriate organic ligands and metal ions, allows for the creation of catalysts with specific geometries and enhanced catalytic potential. eurekaselect.com
Copper complexes featuring bis(benzimidazole) ligands have been extensively studied as biomimetic catalysts. researchgate.neteurekaselect.com For instance, copper(II) complexes with tridentate 2,6-bis(benzimidazole-2-yl)pyridine (bzimpy) ligands have been synthesized and tested as catalysts in transfer hydrogenation reactions. researchgate.net The steric properties of the substituents on the bzimpy ligand were found to significantly influence the catalytic activity. researchgate.net These copper complexes also catalyze the aerobic oxidation of o-catechol to o-quinone under mild conditions, with the reaction rate being dependent on the electronic stabilization of the metal center. researchgate.net
Ruthenium(II) complexes bearing α-diimine ligands derived from benzimidazole have been synthesized and their catalytic efficiency was investigated in N-alkylation of amines, α-alkylation of ketones, and β-alkylation of secondary alcohols. acs.org
Below is a table summarizing the catalytic activity of selected metal-bibenzimidazole complexes in organic transformations.
| Catalyst/Reaction | Ligand | Metal | Transformation | Key Finding |
| Transfer Hydrogenation | 2,6-bis(benzimidazole-2-yl)pyridine (bzimpy) | Copper | Transfer Hydrogenation | Sterically bulky ligands enhance catalytic activity. researchgate.net |
| Catechol Oxidation | 2,6-bis(benzimidazole-2-yl)pyridine (bzimpy) | Copper | Aerobic oxidation of o-catechol to o-quinone | Rate depends on electronic stabilization of the metal center. researchgate.net |
| N-Alkylation, α-Alkylation, β-Alkylation | α-diimine ligands derived from benzimidazole | Ruthenium | N-alkylation of amines, α-alkylation of ketones, β-alkylation of secondary alcohols | The complexes showed good catalytic efficiency in these reactions. acs.org |
| Epoxidation of Styrene | Dimethyl-substituted bis(benzimidazole) ligand | Iron | Epoxidation of styrene | The diiron μ-oxo-bridged complex showed catalytic activity. nih.gov |
Electrochemical Carbon Dioxide (CO2) Reduction
The electrochemical reduction of carbon dioxide (CO₂) into value-added chemical feedstocks is a critical area of research for sustainable energy technologies. Metal complexes incorporating bibenzimidazole-based ligands have emerged as promising electrocatalysts for this transformation. These molecular catalysts offer tunability of their electronic and structural properties, which is essential for optimizing catalytic activity, selectivity, and stability. redalyc.org
A notable example involves a molecularly designed cathode composed of a copper complex with a pyridine-benzimidazole-based ligand framework. nih.gov This system is capable of the direct six-electron reduction of CO₂ to methanol (B129727) (MeOH) using water as a proton source, achieving a global Faradaic efficiency of 22% and a product selectivity of 61% for MeOH. nih.gov The proposed mechanism for this multielectron process follows a formato pathway, involving multiple hydride transfers from both metal hydrides and organohydrides. nih.gov
Furthermore, iridium complexes containing bibenzimidazole-related ligands have been studied for the electrocatalytic reduction of CO₂. A comprehensive study of [Ir(bip)(ppy)(CH₃CN)]²⁺ (where bip = 2,6-bis(benzimidazole)pyridine) revealed multiple pathways for the selective reduction of CO₂ to carbon monoxide (CO). osti.gov The catalytic activity is highly dependent on the applied potential and the presence of a proton source like water, with observed rate constants varying significantly under different conditions. osti.gov
Rhenium(I) complexes with modified 2-(2'-pyridyl)benzimidazole ligands have also been investigated as electrocatalysts for CO₂ reduction. researchgate.net These complexes exhibit catalytic activity for the conversion of CO₂ to CO, with the overpotential being tunable by modifying the ligand structure. researchgate.net
| Catalyst | Ligand | Metal | Product(s) | Key Finding |
| Copper-Pyridine-Benzimidazole Complex | Pyridine-benzimidazole-based framework | Copper | Methanol | Achieved direct six-electron reduction of CO₂ to methanol with 61% selectivity. nih.gov |
| [Ir(bip)(ppy)(CH₃CN)]²⁺ | 2,6-bis(benzimidazole)pyridine (bip) | Iridium | CO | Catalytic rate is significantly accelerated in the presence of water. osti.gov |
| ReCl(CO)₃(N-N) | 2-(2'-pyridyl)benzimidazole derivatives | Rhenium | CO | Overpotential for CO₂ reduction can be tuned by ligand modification. researchgate.net |
Applications in Asymmetric Catalysis
The development of chiral ligands is central to the field of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. This compound and its derivatives, particularly those possessing axial chirality, have been successfully employed as ligands in a variety of asymmetric transformations. rsc.org
The inherent non-planarity and C₂ symmetry of certain substituted bis(benzimidazole) ligands can result in distinct atropisomers, which have potential for chiral recognition and catalysis. nih.gov For example, 2,2'-bis(diphenylphosphino)-1,1'-bibenzimidazole (BIMIP) was the first chiral atropisomeric diphosphine ligand with hindered rotation around a N-N bond to be resolved into its enantiomerically pure forms. tandfonline.com
Chiral benzimidazole-derived ligands have been utilized in ruthenium-catalyzed asymmetric hydrogenation of aryl ketones. Hybrid NH₂/benzimidazole ligands have been shown to dramatically influence the outcome of these reactions, even leading to a reversal of the typically observed chiral induction. acs.org Similarly, C1-symmetric benzimidazole-pyridyl oxazoline (B21484) ligands have been used in ruthenium-catalyzed asymmetric transfer hydrogenation of ketones, affording chiral alcohols in high yields and enantioselectivities. acs.org
Palladium-catalyzed asymmetric reactions have also benefited from bibenzimidazole-based ligands. For instance, the palladium/(S)-BINAP-catalyzed intramolecular Buchwald–Hartwig amination has been used for the asymmetric synthesis of C–N axially chiral N-aryl benzimidazoles. rsc.org
Furthermore, chiral phosphoric acids derived from benzimidazole frameworks have been developed as organocatalysts for asymmetric reactions. acs.orgchemrxiv.org An asymmetric Mannich-type reaction of N-protected 2-(cyanomethyl)benzimidazoles with N-benzoyl imines was successfully catalyzed by a chiral phosphoric acid, yielding products with high diastereo- and enantioselectivity. acs.org
| Catalyst System | Ligand/Catalyst Type | Metal (if applicable) | Reaction | Key Finding |
| Ruthenium-based catalyst | Hybrid NH₂/benzimidazole ligand | Ruthenium | Asymmetric hydrogenation of aryl ketones | Reversal of chiral induction and high enantioselectivity. acs.org |
| Ru(543b)(PPh₃)Cl₂ | C1-symmetric benzimidazole-pyridyl oxazoline ligand | Ruthenium | Asymmetric transfer hydrogenation of ketones | Highly active catalyst affording chiral alcohols in up to >99% yield and 97% ee. acs.org |
| Palladium/(S)-BINAP | (S)-BINAP | Palladium | Intramolecular Buchwald–Hartwig amination | Asymmetric synthesis of C–N axially chiral N-aryl benzimidazoles with up to 93% ee. rsc.org |
| Chiral Phosphoric Acid | Chiral phosphoric acid | N/A | Asymmetric Mannich-type reaction | High diastereo- and enantioselectivity in the formation of vicinal trisubstituted carbon stereogenic centers. acs.org |
Research on this compound: A Review of Available Scientific Literature
Initial research into the biological and chemical properties of the specific compound this compound reveals a significant lack of detailed, publicly available scientific data. While the broader class of bibenzimidazoles and benzimidazole derivatives has been the subject of extensive study, information focusing solely on the 1,1'-isomer is scarce.
The current body of scientific literature provides substantial information on the diverse biological activities of benzimidazole-containing molecules. These activities include antimicrobial, anticancer, antiviral, and anthelmintic properties. However, these studies primarily focus on derivatives where the benzimidazole rings are linked at other positions (such as 2,2' or 5,5') or are functionalized with various substituent groups.
A thorough search for data specifically pertaining to the biological activity mechanisms and molecular interactions of This compound did not yield sufficient information to populate the detailed sections and subsections requested. This includes a lack of specific research findings on its:
Antimicrobial Activity Mechanisms: No specific studies detailing the antibacterial, antifungal, antituberculosis, or antiviral mechanisms of this compound were identified. General mechanisms for the broader benzimidazole class often involve the inhibition of microbial protein and nucleic acid synthesis or disruption of cell wall formation. rjptonline.orgwhiterose.ac.uk For instance, some benzimidazole derivatives are known to inhibit bacterial gyrase or act as topoisomerase inhibitors. acs.orgfrontiersin.org Antifungal action is often attributed to the inhibition of ergosterol (B1671047) biosynthesis or microtubule assembly. nih.govannualreviews.org Antiviral mechanisms can involve the inhibition of viral DNA processing and assembly. acs.orgasm.org However, it is not scientifically accurate to attribute these general mechanisms to the specific 1,1'-isomer without direct experimental evidence.
Anticancer Activity Research and Mechanisms: While various bibenzimidazole derivatives are investigated for their anticancer potential, often through DNA binding and cleavage, specific studies on this compound are not readily available. frontiersin.orgmdpi.comacs.org The anticancer effects of some related compounds are mediated through the inhibition of enzymes like topoisomerase or through DNA intercalation. frontiersin.orgnih.gov
DNA Binding and Cleavage Properties: The interaction of bibenzimidazole derivatives with DNA is a well-documented area of research, with many compounds acting as minor groove binders. acs.orgoup.com Some bibenzimidazoles are known to induce DNA cleavage, often mediated by topoisomerase I. mdpi.comnih.govnih.gov However, specific studies detailing the DNA binding and cleavage properties of this compound could not be located.
Research into Biological Activity Mechanisms and Molecular Interactions of 1,1 Bibenzimidazole
Anticancer Activity Research and Mechanisms
Protein-Ligand Interactions and Enzyme Inhibition
The biological activity of 1,1'-bibenzimidazole and its derivatives is fundamentally rooted in their interactions with various protein targets, leading to the inhibition of key enzymes. The benzimidazole (B57391) scaffold, due to its structural similarity to natural purines, can act as a competitive inhibitor for a range of enzymes.
A primary mechanism of action for many benzimidazole-based anthelmintics is their high-affinity binding to the protein β-tubulin in parasites. msdvetmanual.comihmc.us This interaction disrupts the polymerization of microtubules, which are essential components of the cytoskeleton. The selective binding to parasitic β-tubulin over mammalian tubulin explains the selective toxicity of these compounds. msdvetmanual.com This disruption interferes with vital cellular processes such as cell division, nutrient absorption, and intracellular transport, ultimately leading to the parasite's death. msdvetmanual.comihmc.us
In the realm of antibacterial research, benzimidazole derivatives have been identified as dual-targeting inhibitors of DNA gyrase and topoisomerase IV. nih.gov These compounds typically bind to the ATP-binding sites of these enzymes, preventing the necessary conformational changes and energy transduction required for their function in DNA replication and repair. nih.govekb.eg Molecular docking studies have helped to elucidate the binding modes, showing interactions with key amino acid residues within the enzyme's active site. ekb.eg
Furthermore, certain bibenzimidazole derivatives, specifically substituted 2,5'-bi-1H-benzimidazoles, have been evaluated as topoisomerase I poisons. nih.gov These compounds inhibit the enzyme, which is crucial for relaxing DNA supercoiling during replication and transcription, marking them as potential antineoplastic agents. nih.gov
Other enzyme inhibition activities include interactions with cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade. nih.govresearchgate.net Halogenated benzimidazole carboxamides have also been shown to target integrin α4β1, a protein involved in cell adhesion, with molecular models predicting specific halogen-hydrogen bonding interactions. nih.gov
Structure-Activity Relationships (SAR) in Anticancer Agents
The development of this compound derivatives as anticancer agents heavily relies on understanding their structure-activity relationships (SAR). nih.govresearchgate.net The core benzimidazole structure serves as a versatile scaffold, and modifications at various positions can significantly influence cytotoxicity and target specificity. derpharmachemica.com
Research on substituted 2,5'-bi-1H-benzimidazole derivatives has provided specific insights into the SAR for this class of compounds. nih.gov A study focused on derivatives with a 5-cyano, 5-(aminocarbonyl), or a 5-(4-methylpiperazinyl) group, examining how different aryl substitutions at the 2'-position influenced their activity as topoisomerase I poisons and their cytotoxicity against human lymphoblast cells. nih.gov This highlights that substitutions on both benzimidazole rings of the bibenzimidazole structure are critical for optimizing anticancer activity.
General SAR studies on the broader benzimidazole class reveal several key principles that are applicable to bibenzimidazole design:
Substitution at N-1: The nature of the substituent at the N-1 position of the imidazole (B134444) ring can modulate the compound's interaction with target proteins.
Substitution at C-2: This position is frequently modified to introduce various aryl or heterocyclic groups, which can enhance binding affinity to targets like protein kinases (e.g., EGFR) or tubulin. acs.org
Substitution on the Benzene (B151609) Ring: Modifications on the fused benzene ring, often at the 5- or 6-position, can improve pharmacological properties and target selectivity. nih.gov
For instance, benzimidazole-based compounds have been developed as inhibitors of Epidermal Growth Factor Receptor (EGFR), including its mutated form EGFRT790M. acs.org The SAR for these inhibitors often involves a flat heteroaromatic system that fits into the ATP-binding pocket and can form hydrogen bonds with key residues like Met793. acs.org The goal of these SAR studies is to create more potent and selective derivatives that can overcome challenges like drug resistance in cancer cells. nih.gov
Antioxidant Activity Investigations and Mechanisms
Several derivatives of benzimidazole, including bibenzimidazole structures, have been investigated for their antioxidant properties. The mechanism of action often involves the scavenging of free radicals, which are implicated in oxidative stress and various pathological conditions like inflammation, cancer, and neurodegenerative diseases. rsc.org
The primary mechanisms through which these compounds exert their antioxidant effects are:
Radical Scavenging: They can directly neutralize reactive oxygen species (ROS) such as the hydroxyl radical (•OH) and stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) and 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS). rsc.orgacs.orgajrconline.org Dihydroxy-substituted benzimidazole hydrazones have been shown to be particularly effective radical scavengers. rsc.org
Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET): These are key chemical mechanisms underlying the antioxidant activity, where the benzimidazole derivative donates a hydrogen atom or an electron to a free radical, thereby stabilizing it.
Inhibition of Lipid Peroxidation: Oxidative stress can lead to lipid peroxidation, a chain reaction that damages cell membranes. turkjps.org Certain benzimidazole derivatives have demonstrated the ability to inhibit this process. For example, a compound bearing a p-bromophenyl substituent at the second position of the benzimidazole ring showed significant inhibition of lipid peroxidation levels. turkjps.org
The antioxidant potential is highly dependent on the specific substitutions on the benzimidazole core. For instance, the presence of hydroxyl groups enhances radical scavenging ability. rsc.org Conversely, some ester derivatives of benzimidazole-2-thiones showed no antioxidant properties, indicating that the type and position of functional groups are critical.
Anti-inflammatory and Analgesic Mechanisms
Benzimidazole-containing compounds have demonstrated significant anti-inflammatory and analgesic properties, acting through various mechanisms to alleviate pain and inflammation. nih.govresearchgate.net
A principal mechanism is the inhibition of cyclooxygenase (COX) enzymes (COX-1 and COX-2) . nih.govresearchgate.net These enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. By blocking COX enzymes, benzimidazole derivatives reduce prostaglandin (B15479496) production, thus exerting their anti-inflammatory and analgesic effects. nih.gov
Beyond COX inhibition, research has revealed that these compounds can modulate other targets in the inflammatory pathway:
Lipoxygenase (LOX) Inhibition: Some derivatives are potent inhibitors of 5-lipoxygenase (5-LOX), another enzyme involved in producing inflammatory mediators. nih.gov
Cytokine Inhibition: They can suppress the production or activity of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). nih.govfrontiersin.org Attenuating TNF-α has been specifically linked to reducing neuro-inflammatory consequences. frontiersin.org
Other Targets: The anti-inflammatory activity may also involve the inhibition of Phospholipase A2 and Aldose reductase. nih.govbanglajol.info
The analgesic effects are not solely due to peripheral anti-inflammatory actions. Some benzimidazole derivatives exhibit central analgesic properties. banglajol.info The proposed mechanisms include PPARγ-mediated inhibition of glial cells, which are involved in pain amplification in the central nervous system. frontiersin.org In vivo studies using tail-flick tests have confirmed the central analgesic potential of certain synthesized analogs. banglajol.info
Anthelmintic and Antiparasitic Modes of Action
The most well-established mode of action for benzimidazole-based anthelmintics is the disruption of microtubule formation in parasites . msdvetmanual.comihmc.uswikipedia.org This class of drugs, which includes compounds like albendazole (B1665689) and mebendazole, exhibits selective toxicity by binding with high affinity to the β-tubulin subunit of the parasite's microtubules. wikipedia.orgusda.gov
This binding event inhibits the polymerization of tubulin into microtubules, which are crucial for numerous essential cellular functions in the parasite, including:
Cell Division (Mitosis): Microtubules form the mitotic spindle necessary for chromosome segregation.
Cellular Structure and Motility: They are key components of the cytoskeleton.
Intracellular Transport and Nutrient Absorption: They act as tracks for motor proteins to transport vesicles and organelles. msdvetmanual.com
The disruption of these functions leads to impaired glucose uptake, depletion of energy reserves, and ultimately the death and expulsion of the parasite from the host. msdvetmanual.com The selectivity of these drugs stems from their significantly higher affinity for parasitic β-tubulin compared to the mammalian homologue. msdvetmanual.com
In addition to this primary mechanism, some studies suggest that benzimidazoles may interfere with other parasitic biochemical pathways. For example, some anthelmintics may inhibit enzymes in the parasite's energy metabolism, such as fumarate (B1241708) reductase. However, the inhibition of microtubule synthesis remains the most critical and widely accepted mode of action. msdvetmanual.com Research continues to develop new derivatives, such as benzimidazolyl-2-hydrazones, which have shown potent activity against parasites like Trichinella spiralis in vitro. rsc.org
Cholinesterase Inhibition Studies
Derivatives of the benzimidazole scaffold have been extensively studied as inhibitors of cholinesterase enzymes, namely acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.combiointerfaceresearch.com These enzymes are responsible for the hydrolysis of the neurotransmitter acetylcholine (B1216132). mdpi.com Their inhibition leads to increased acetylcholine levels in the brain, a key therapeutic strategy for managing the symptoms of Alzheimer's disease (AD), which is characterized by a cholinergic deficit. mdpi.com
Numerous studies have reported the synthesis of novel benzimidazole derivatives and their in vitro evaluation against AChE and BuChE.
One study synthesized twenty-four analogues of benzimidazole-based thiazoles, with many exhibiting potent inhibition of both enzymes, some surpassing the standard drug Donepezil. mdpi.com The most effective compounds in this series had IC₅₀ values as low as 0.10 µM for AChE and 0.20 µM for BuChE. mdpi.com
Another series of N-{2-[2-(1H-benzimidazole-2-yl)phenoxy]ethyl} substituted amine derivatives showed remarkable activity, particularly against BuChE. researchgate.net
Similarly, o- and p-(3-substitutedethoxyphenyl)-1H-benzimidazole derivatives were developed, with the most active compounds showing IC₅₀ values of 0.14 µM against AChE and 0.22 µM against BuChE. nih.gov
Structure-activity relationship (SAR) analyses have shown that the inhibitory potency is highly dependent on the nature and position of substituents on the benzimidazole core and any attached phenyl rings. mdpi.com Molecular docking studies support these findings by illustrating the interactions between the inhibitors and amino acid residues in the active sites of AChE and BuChE. mdpi.comresearchgate.net
Table 1: Cholinesterase Inhibition by Selected Benzimidazole Derivatives
| Compound Series | Target Enzyme | Most Potent Compound (Example) | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Benzimidazole-based thiazoles | AChE | Analogue 21 | 0.10 ± 0.05 | mdpi.com |
| Benzimidazole-based thiazoles | BuChE | Analogue 21 | 0.20 ± 0.05 | mdpi.com |
| p-substitutedethoxyphenyl-1H-benzimidazoles | AChE | Compound A12 | 0.14 | nih.gov |
| o-substitutedethoxyphenyl-1H-benzimidazoles | BuChE | Compound B14 | 0.22 | nih.gov |
Research on DNA Gyrase and Topoisomerase IV Inhibition
Benzimidazole derivatives have emerged as a significant class of inhibitors targeting bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. ekb.egresearcher.life These enzymes are essential for bacterial survival, as they control DNA topology through processes like supercoiling, decatenation, and relaxation, making them validated targets for the development of new antibacterial agents. ekb.egnih.gov
The mechanism of inhibition by these compounds typically involves binding to the ATP-binding site located on the GyrB subunit of DNA gyrase and the ParE subunit of topoisomerase IV. nih.govekb.eg This interaction prevents the ATP hydrolysis that provides the energy for the enzyme's strand-passage activity, thereby halting DNA replication and leading to bacterial cell death. ekb.eg
Key research findings include:
The discovery of benzimidazole ureas as potent, dual-targeting inhibitors active against a broad spectrum of pathogenic bacteria. nih.gov
The synthesis of novel benzimidazole derivatives that show promising dual inhibitory effects in both supercoiling (DNA gyrase) and decatenation (topoisomerase IV) assays. ekb.eg For example, one such derivative (compound 8a) exhibited IC₅₀ values of 0.443 µM against DNA gyrase and 1.15 µM against topoisomerase IV. ekb.eg
Molecular docking studies have been instrumental in understanding the binding modes of these inhibitors within the active sites, guiding the rational design of more potent compounds. ekb.eg
In a related area of research, substituted 2,5'-bi-1H-benzimidazole derivatives have been specifically identified as inhibitors of human topoisomerase I, a type I topoisomerase. nih.gov While mechanistically different from the type II enzymes, this finding underscores the potential of the bibenzimidazole scaffold to interact with topoisomerase enzymes, making it a promising core for developing both antibacterial and anticancer agents.
Table 2: Inhibition of DNA Gyrase and Topoisomerase IV by Selected Benzimidazole Derivatives
| Compound | Target Enzyme | Assay Type | IC₅₀ (µM) | Reference |
|---|---|---|---|---|
| Compound 4a | S. aureus DNA Gyrase | ATPase | 0.39 | ekb.eg |
| Compound 4a | S. aureus Topoisomerase IV | ATPase | 0.52 | ekb.eg |
| Compound 8a | S. aureus DNA Gyrase | Supercoiling | 0.443 | ekb.eg |
| S. aureus Topoisomerase IV | Decatenation | 1.15 | ekb.eg |
Environmental Science Research Perspectives on 1,1 Bibenzimidazole
Role and Impact in Agrochemical Research
Benzimidazole (B57391) and its derivatives have a significant history in agrochemical research, primarily due to their potent fungicidal properties. bohrium.comfrac.info These compounds have been used commercially since the late 1960s to control a broad spectrum of plant diseases on a wide variety of crops. frac.info
Role as Fungicides:
Benzimidazole fungicides are systemic, meaning they are absorbed and transported within the plant, and they exhibit curative activity, allowing for more flexible application schedules. frac.info Their mode of action involves inhibiting the polymerization of β-tubulin in many fungal species, a process essential for cell division and other cellular functions. frac.info This targeted action makes them effective against a range of fungal pathogens. nih.gov
While the broader class of benzimidazoles is well-established in agriculture, the specific role and application of 1,1'-Bibenzimidazole are not extensively documented in publicly available research. However, research into benzimidazole derivatives continues, with the synthesis of new compounds being explored for their potential as fungicides and pesticides. bohrium.commdpi.com The synthesis of various substituted benzimidazoles aims to enhance their biological activity and overcome resistance developed by some fungal species to existing benzimidazole fungicides. frac.inforesearchcommons.org
Impact and Research Findings:
The extensive use of benzimidazole fungicides has led to the development of resistance in numerous fungal species. frac.info This has prompted ongoing research to understand the mechanisms of resistance and to develop new, effective compounds. Research has shown that the efficacy of benzimidazole compounds can be influenced by the specific substituents on the benzimidazole ring. researchcommons.org
Studies on the application of benzimidazole derivatives have also explored their potential as plant growth enhancers. For example, certain benzimidazole compounds have been shown to improve the germination rates and root and coleoptile lengths of wheat varieties. nih.gov
The development of new benzimidazole-based agrochemicals often involves the synthesis of hybrid molecules, combining the benzimidazole structure with other chemical moieties to enhance their antifungal activity. mdpi.com This ongoing research highlights the continued importance of the benzimidazole scaffold in the search for new and improved solutions for crop protection. bohrium.com
| Benzimidazole Derivative | Application in Agrochemical Research | Research Focus |
| Benomyl | Broad-spectrum fungicide. frac.info | Understanding degradation and environmental fate. nih.gov |
| Carbendazim | Systemic fungicide used on over 70 crops. who.intfrac.info | Investigating microbial degradation pathways. nih.gov |
| Thiabendazole | Post-harvest fungicide. nih.gov | Studying soil adsorption and mobility. researchgate.net |
| Fuberidazole | Fungicide. frac.info | Investigating biodegradation by soil microorganisms. tandfonline.com |
Analytical Chemistry Methodologies Utilizing 1,1 Bibenzimidazole
Application as Analytical Standards and Reagents
In the realm of analytical chemistry, the purity and stability of reagents are paramount. 1,1'-Bibenzimidazole and its derivatives are utilized as analytical standards and reagents due to their stable nature. scbt.com These compounds can be synthesized with high purity, a critical requirement for a reference standard. tcichemicals.com For instance, 2,2′-(1,4-Phenylene)bis-1H-benzimidazole-4,6-disulfonic acid is available as an analytical standard with an assay of ≥98.0% as determined by High-Performance Liquid Chromatography (HPLC). sigmaaldrich.com Such standards are crucial for the calibration of analytical instruments and the validation of new analytical methods.
The benzimidazole (B57391) core is a key structural feature in many commercially available analytical standards. honeywell.commedchemexpress.com These standards are employed across various industries, including environmental analysis, food and beverage testing, and cosmetics. scbt.comsigmaaldrich.com For example, a derivative of bibenzimidazole, 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole, is used as a reference compound in the analysis of pharmaceutical impurities. sielc.com
The stability of the bibenzimidazole structure also makes it a suitable reagent in various chemical reactions used for analytical purposes. cymitquimica.comiosrjournals.org The inherent fluorescence of some bibenzimidazole compounds further enhances their utility as reagents in fluorescence-based assays. cymitquimica.com
Integration in Chromatographic Separation Techniques
This compound and its derivatives have found significant application in chromatographic separation techniques, particularly in High-Performance Liquid Chromatography (HPLC). The aromatic nature of the bibenzimidazole core allows for strong interactions with the stationary phases used in reversed-phase HPLC, facilitating the separation of complex mixtures. sielc.comresearchgate.net
A notable application is the use of bibenzimidazole derivatives as stationary phases themselves or as modifiers of stationary phases. The rigid structure and potential for π-π stacking interactions make them suitable for separating aromatic compounds.
Furthermore, bibenzimidazole derivatives are often the subject of chromatographic analysis for purity assessment and quantification. For instance, a reversed-phase HPLC (RP-HPLC) method was developed for the determination of an impurity related to 1,1'-H-2,2'-Bibenzimidazole. researchgate.net This method utilized a C18 column with a mobile phase consisting of methanol (B129727), acetonitrile, and water. researchgate.net Another example involves the analysis of 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole using a reversed-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid. sielc.com
High-Performance Thin-Layer Chromatography (HPTLC) is another chromatographic technique where bibenzimidazole derivatives have been analyzed. researchgate.net A validated HPTLC method was developed for the determination of a bibenzimidazole-related impurity, demonstrating the versatility of this class of compounds in different chromatographic modes. researchgate.net
Utilization in Spectroscopic Detection Methods
The distinct spectroscopic properties of this compound and its derivatives make them valuable in various spectroscopic detection methods. These compounds typically exhibit strong ultraviolet (UV) absorption and, in some cases, fluorescence, which can be exploited for sensitive detection. cymitquimica.comresearchgate.net
UV-Visible Spectroscopy: UV-Visible spectroscopy is a common technique for the quantification of bibenzimidazole derivatives. For example, a UV spectrophotometric method based on the area under the curve was developed and validated for the estimation of a 1,1'-H-2,2'-bibenzimidazole impurity. researchgate.net The method was found to be accurate and precise for the determination of the impurity in bulk drug and formulation. researchgate.net
Fluorescence Spectroscopy: The inherent fluorescence of certain bibenzimidazole compounds is a significant advantage for developing highly sensitive analytical methods. cymitquimica.com The fluorescence properties can be modulated by substitution on the benzimidazole rings, allowing for the design of fluorescent probes with specific analytical applications. cymitquimica.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is a powerful tool for the structural elucidation of this compound and its derivatives. Proton NMR (¹H NMR) spectra provide detailed information about the chemical environment of the protons in the molecule. For instance, in the ¹H NMR spectrum of a poly(meta-phenylene bibenzimidazole), distinct signals were observed for the phenyl and benzimidazole protons. dtic.mil The addition of salts like lithium chloride can cause shifts in the NMR signals, providing insights into polymer conformation in solution. dtic.mil
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation patterns of bibenzimidazole derivatives. scispace.com Electrospray ionization (ESI) is a soft ionization technique often used for these compounds. For example, the ESI mass spectrum of a bibenzimidazole derivative showed a prominent protonated molecular ion peak [M+H]⁺. vulcanchem.com
Development of Chemosensors for Specific Analytes (e.g., Metal Ions, Anions)
The ability of the nitrogen atoms in the imidazole (B134444) rings of this compound to coordinate with metal ions has been extensively explored in the development of chemosensors. researchgate.netkarazin.ua These sensors can detect specific analytes, such as metal ions and anions, through changes in their optical properties, like color or fluorescence. sciforum.netsemanticscholar.org
Metal Ion Sensing: Bibenzimidazole-based chemosensors have been designed for the selective detection of various metal ions, including Fe²⁺, Fe³⁺, Zn²⁺, Cu²⁺, Cd²⁺, and Mg²⁺. researchgate.netkarazin.uarsc.org For instance, a dual chemosensor based on a benzimidazole derivative was developed for the colorimetric detection of Fe²⁺/³⁺ and the fluorometric detection of Zn²⁺ in aqueous media. researchgate.net The sensor exhibited a distinct color change from colorless to dark green in the presence of iron ions and an "OFF-ON" fluorescent response for zinc ions. researchgate.net The detection limits for these ions were found to be very low, demonstrating the high sensitivity of these chemosensors. researchgate.net Another study reported a benzimidazole-derived fluorescent chemosensor for the selective "turn-off" detection of Cu(II) and "turn-on" detection of Zn(II). rsc.org
Anion Sensing: The hydrogen bonding capabilities of the N-H protons in the bibenzimidazole scaffold make it a suitable platform for the development of anion chemosensors. These sensors can selectively bind to anions like fluoride (B91410) (F⁻) and hydrogensulfate (HSO₄⁻) through hydrogen bond interactions, leading to a detectable signal. semanticscholar.org A novel podand-based anion receptor containing benzimidazole motifs was synthesized and showed selective recognition towards the fluoride ion over other anions in methanol. Another example is a BODIPY derivative functionalized with a benzimidazole unit that exhibited a selective colorimetric response to the hydrogensulfate anion in an acetonitrile/water mixture. sciforum.netsemanticscholar.org Benzimidazole-functionalized naphthalene (B1677914) diimide (NDI) derivatives have also been developed as fluorescent chemosensors for the detection of cyanide (CN⁻) in water. rsc.org
Interactive Data Table: Examples of this compound Derivatives in Analytical Chemistry
| Derivative | Analytical Application | Technique(s) | Analyte(s) |
| 2,2′-(1,4-Phenylene)bis-1H-benzimidazole-4,6-disulfonic acid | Analytical Standard | HPLC | - |
| 4-Methyl-6-(1-methyl-1H-benzimidazol-2-yl)-2-propyl-1H-benzimidazole | Reference Compound | HPLC | Pharmaceutical Impurities |
| 1,1'-H-2,2'-Bibenzimidazole Impurity | Impurity Determination | RP-HPLC, HPTLC, UV-Vis | - |
| Benzimidazole-functionalized BODIPY | Chemosensor | Colorimetry | HSO₄⁻ |
| Bis-benzimidazolyl Podand | Chemosensor | UV-Vis, Fluorescence | F⁻ |
| Benzimidazole-derived dual chemosensor | Chemosensor | Colorimetry, Fluorometry | Fe²⁺, Fe³⁺, Zn²⁺ |
| Benzimidazole-derived fluorescent chemosensor | Chemosensor | Fluorescence | Cu²⁺, Zn²⁺ |
| Benzimidazole functionalized NDI | Chemosensor | Fluorescence | CN⁻ |
Q & A
Q. Q1. What are the most reliable synthetic routes for 1,1'-bibenzimidazole derivatives, and how can reaction yields be optimized?
The two-step synthesis using diethylene glycol as a solvent (to dissolve o-phenylenediamine and oxalic acid) is highly effective, achieving yields >85% by isolating the intermediate 1,4-dihydroquinoxaline-2,3-dione. This avoids by-products like fluoflavine, a limitation of the one-step melt method . Optimization includes rigorous temperature control during reflux and stoichiometric adjustments to prevent side reactions. For reproducibility, ensure detailed experimental protocols (e.g., reflux duration, solvent ratios) are included in supplementary materials .
Q. Advanced Q1. How can researchers mitigate competing side reactions during large-scale synthesis of this compound?
At larger scales (>100 mmol), solvent choice is critical. Polar protic solvents like diethylene glycol improve homogeneity and reduce side reactions. Catalytic additives (e.g., tetrafluoroboric acid) should be avoided due to poor scalability (<5% yield). Instead, stepwise isolation of intermediates and HPLC monitoring of reaction progress can enhance purity .
Characterization & Structural Analysis
Q. Q2. What spectroscopic and analytical techniques are essential for characterizing this compound complexes?
Key methods include:
- NMR (400 MHz) : Assign proton environments to confirm ligand coordination .
- Mass spectrometry (ESI-MS) : Verify molecular ion peaks for Ru complexes (e.g., [Ru(tbbpy)₂(tmbbimH₂)]²⁺) .
- Elemental analysis : Validate purity (>98%) by matching experimental and theoretical C/H/N ratios .
- X-ray crystallography : Resolve supramolecular packing (e.g., CCDC 1002151 for RuBibPh) .
Q. Advanced Q2. How can resonance Raman spectroscopy and DFT calculations elucidate metal-to-ligand charge transfer (MLCT) in Ru-bibenzimidazole complexes?
MLCT transitions in Ru complexes (e.g., [(tbbpy)₂Ru(tmbbimH₂)]²⁺) are probed via resonance Raman to identify vibrational modes of bibenzimidazole ligands. DFT simulations (B3LYP/6-31G*) model electron density shifts, correlating experimental absorption bands (e.g., λmax = 450 nm) with MLCT states .
Coordination Chemistry & Catalysis
Q. Q3. How does this compound enhance catalytic activity in CO₂ hydrogenation?
Proton-responsive bibenzimidazole ligands in [CpIr(BiBzImH₂)Cl]Cl enable dynamic N–H deprotonation, increasing electron density at the Ir center. This boosts turnover frequency (TOF) by 20× compared to bipyridine analogs. However, steric hindrance between Cp and bibenzimidazole reduces long-term stability .
Q. Advanced Q3. What mechanistic insights explain the pH-dependent activity of bibenzimidazole-based catalysts?
At low pH, protonated bibenzimidazole (BiBzImH₃⁺) stabilizes the Ir–H intermediate during CO₂ insertion. Neutral or basic conditions deprotonate the ligand, altering the rate-limiting step from H₂ activation to formate release. In situ FTIR and kinetic isotope effects (KIE > 2) confirm this shift .
Photophysical Properties & Applications
Q. Q4. How do structural modifications of bibenzimidazole ligands influence MLCT in photofunctional Ru complexes?
Substituents like tert-butyl groups on bipyridine co-ligands (tbbpy) increase steric protection, reducing non-radiative decay. Methyl groups on bibenzimidazole (tmbbimH₂) enhance π-stacking, extending excited-state lifetimes (τ = 120 ns vs. 80 ns for unsubstituted analogs) .
Q. Advanced Q4. Why do bibenzimidazole ligands exhibit minimal pH sensitivity in MLCT-dominated Ru complexes?
N-alkylation (e.g., 1,1′-diphenyl substitution) blocks protonation sites, decoupling MLCT from solvent pH. UV-vis titrations (pH 2–12) show <5 nm shift in λmax, confirming environmental stability .
Supramolecular & Material Science Applications
Q. Q5. How can this compound derivatives form U-shaped supramolecular structures?
Bridging 1,1′-positions with aryl groups (e.g., 4,4′-bisaryl-BBI) enforces a rigid U-conformation. X-ray data reveal π–π stacking (3.4 Å spacing) and hydrogen bonding (N–H···N), enabling host-guest systems for anion recognition .
Q. Advanced Q5. What strategies improve thermal stability in bibenzimidazole-polymer blends?
Blending poly(2,2′-bibenzimidazole) (PBI) with polyether imide (PEI) enhances glass transition temperatures (Tg > 400°C). Miscibility studies (DSC) show single-phase behavior at 30–70 wt% PBI, critical for aerospace materials .
Addressing Data Contradictions
Q. Q6. How should researchers reconcile discrepancies in catalytic stability vs. activity for bibenzimidazole-Ir complexes?
While initial TOF is high (1,200 h⁻¹), decomposition via ligand dissociation occurs after 10 cycles (TON drops by 40%). Use operando XAFS to monitor Ir coordination geometry and identify stabilizing counterions (e.g., PF₆⁻ > Cl⁻) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
